KRas G12C inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H38N6O3 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1-[(3S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H38N6O3/c1-4-29(39)36-14-15-37(21(2)18-36)30-26-11-13-35(28-17-24(38)16-22-8-5-6-10-25(22)28)19-27(26)32-31(33-30)40-20-23-9-7-12-34(23)3/h4-6,8,10,16-17,21,23,38H,1,7,9,11-15,18-20H2,2-3H3/t21-,23-/m0/s1 |
InChI Key |
LTVKHYYCQYQXDM-GMAHTHKFSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OC[C@@H]6CCCN6C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2CCN(C3)C4=CC(=CC5=CC=CC=C54)O)OCC6CCCN6C)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of KRas G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a specific mutation, G12C, which involves the substitution of glycine with cysteine at codon 12, has led to a breakthrough in targeted cancer therapy. This mutation is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2][3] The presence of a reactive cysteine residue in the KRAS G12C mutant protein has enabled the development of a new class of covalent inhibitors that have shown significant clinical efficacy. This guide provides an in-depth technical overview of the mechanism of action of KRas G12C inhibitors, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
The KRas Signaling Pathway: A Molecular Switch in Cell Proliferation
KRas functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][4] In its active form, KRas-GTP binds to and activates downstream effector proteins, initiating signaling cascades that regulate cell proliferation, survival, and differentiation.[1][4][5] The two major downstream pathways are:
-
The MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, involving RAF, MEK, and ERK kinases, is a crucial driver of cell cycle progression.[5][6]
-
The PI3K (Phosphoinositide 3-Kinase) Pathway: This pathway, which includes AKT and mTOR, plays a significant role in regulating apoptosis, metabolism, and protein translation.[5][6]
Under normal physiological conditions, the transition between the active and inactive states is tightly regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): Such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, thereby activating KRas.[7]
-
GTPase Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of KRas, leading to the hydrolysis of GTP to GDP and subsequent inactivation.[7]
The G12C mutation impairs the ability of GAPs to bind to KRas, leading to a constitutively active state where the protein is predominantly bound to GTP.[7] This results in uncontrolled downstream signaling, driving tumorigenesis.[7]
KRas G12C Signaling Pathway
Mechanism of Action of KRas G12C Inhibitors
KRas G12C inhibitors are small molecules that specifically and covalently bind to the mutant cysteine residue at position 12.[4][6] A key feature of their mechanism is that they selectively target the inactive, GDP-bound conformation of the KRas G12C protein.[5][6]
The binding of the inhibitor occurs in a pocket located in the switch-II region of the protein, which is only accessible in the inactive state.[1] This covalent and irreversible binding locks KRas G12C in its inactive GDP-bound form.[4][6] By trapping the protein in this conformation, the inhibitors prevent the SOS1-mediated exchange of GDP for GTP, thereby blocking the reactivation of KRas.[5] This leads to the inhibition of downstream oncogenic signaling through both the MAPK and PI3K pathways, ultimately resulting in reduced tumor cell proliferation and survival.[6]
KRas G12C Inhibitor Mechanism
Quantitative Data on KRas G12C Inhibitors
The development of KRas G12C inhibitors has been rapid, with several compounds demonstrating potent and selective activity. The following tables summarize key quantitative data for prominent inhibitors.
Table 1: Biochemical Potency of KRas G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 8.88 | [8] |
| Adagrasib (MRTX849) | KRAS G12C | Thermal Shift | - | [9] |
| Divarasib | KRAS G12C | - | - | [10] |
| Garsorasib | KRAS G12C | - | - | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Clinical Efficacy of KRas G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Sotorasib (AMG 510) | CodeBreak 100 (Phase 2) | 37.1% | 6.8 | [10] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 1/2) | 42.9% | 6.5 | [10][12] |
| Divarasib | Phase 1 | 53.4% | 13.1 | [11] |
| Garsorasib | Phase 1 | 40.5% | 9.1 | [11] |
Experimental Protocols for Characterizing KRas G12C Inhibitors
A variety of biochemical and cell-based assays are employed to characterize the potency, selectivity, and mechanism of action of KRas G12C inhibitors.
Biochemical Assays
1. Nucleotide Exchange Assay:
-
Principle: This assay measures the ability of an inhibitor to prevent the exchange of fluorescently labeled GDP for GTP, mediated by a GEF like SOS1. A decrease in the rate of nucleotide exchange in the presence of the inhibitor indicates its efficacy in locking KRas in the inactive state.
-
Methodology:
-
Recombinant KRas G12C protein is pre-incubated with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).
-
The inhibitor compound at various concentrations is added to the KRas-GDP complex.
-
The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and an excess of unlabeled GTP.
-
The change in fluorescence over time is monitored. A decrease in the fluorescence signal corresponds to the displacement of the fluorescent GDP.
-
IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.[13]
-
2. Thermal Shift Assay (TSA):
-
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. The binding of an inhibitor to KRas G12C is expected to increase its melting temperature (Tm).
-
Methodology:
-
Recombinant KRas G12C protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
The inhibitor is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the inhibitor indicates binding.
-
Experimental Workflow
Cell-Based Assays
1. Cell Proliferation Assays:
-
Principle: These assays measure the effect of the inhibitor on the growth and viability of cancer cell lines harboring the KRas G12C mutation.
-
Methodology:
-
KRas G12C mutant cells are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).
-
Cell viability is assessed using reagents such as CellTiter-Glo® (measures ATP levels) or MTT (measures metabolic activity).
-
The half-maximal effective concentration (EC50) is determined by plotting cell viability against inhibitor concentration.
-
2. Western Blotting for Downstream Signaling:
-
Principle: This technique is used to measure the levels of phosphorylated (activated) proteins in the downstream signaling pathways, such as p-ERK and p-AKT. Inhibition of KRas G12C should lead to a decrease in the levels of these phosphoproteins.
-
Methodology:
-
KRas G12C mutant cells are treated with the inhibitor for a short period (e.g., 1-24 hours).
-
Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against p-ERK, total ERK, p-AKT, and total AKT.
-
The levels of phosphorylated proteins are quantified and normalized to the total protein levels.
-
In Vivo Models
1. Xenograft and Patient-Derived Xenograft (PDX) Models:
-
Principle: These models involve the implantation of human cancer cell lines or patient tumor tissue into immunocompromised mice to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
KRas G12C mutant cancer cells or PDX fragments are implanted subcutaneously or orthotopically into mice.
-
Once tumors are established, mice are treated with the inhibitor or a vehicle control.
-
Tumor volume is measured regularly to assess the treatment response.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement in vivo.[14][15][16]
-
Conclusion
The development of KRas G12C inhibitors represents a significant advancement in precision oncology. Their unique mechanism of action, which involves the covalent modification of the mutant cysteine in the inactive GDP-bound state, provides a highly selective means of targeting this previously intractable oncoprotein. The in-depth understanding of the KRas signaling pathway and the availability of a robust suite of biochemical, cellular, and in vivo assays have been instrumental in the successful development and clinical translation of these transformative therapies. Continued research in this area will focus on overcoming mechanisms of resistance and expanding the application of this therapeutic strategy to other KRas mutations.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. musechem.com [musechem.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 15. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Core of KRAS G12C Inhibition: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, transforming a previously "undruggable" target into a tractable one. This guide provides an in-depth analysis of the binding affinity and kinetics of two pioneering KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). Understanding these fundamental parameters is critical for the development of next-generation inhibitors with improved efficacy and resistance profiles.
Quantitative Analysis of Inhibitor Binding and Activity
The following tables summarize the key binding affinity and cellular activity data for Sotorasib and Adagrasib, providing a comparative overview of their potency.
Table 1: Sotorasib (AMG 510) Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Assay Conditions |
| Ki | 11 nM | KRAS G12C-GDP |
| IC50 (p-ERK) | ~0.03 µM | KRAS G12C cell lines[1] |
| IC50 (Cell Viability) | ~0.006 µM | NCI-H358[2][3] |
| ~0.009 µM | MIA PaCa-2[2][3] | |
| 0.0818 µM | NCI-H358[2] | |
| 0.6904 µM | NCI-H23[2] | |
| 0.01-0.5 µM | Various KRAS G12C-positive cancer cell lines[4] | |
| >7.5 µM | Non-KRAS G12C cell lines[2][3] |
Table 2: Adagrasib (MRTX849) Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Assay Conditions |
| Kd | 97 nM | KRAS G12C protein[5] |
| IC50 (Cell Viability, 2D) | 10 nM - 973 nM | Panel of 17 KRAS G12C-mutant cancer cell lines[6][7][8][9] |
| IC50 (Cell Viability, 3D) | 0.2 nM - 1042 nM | Panel of 17 KRAS G12C-mutant cancer cell lines[6][7][9] |
Signaling Pathway and Inhibitor Mechanism of Action
KRAS is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active state and constitutive downstream signaling through pathways like the MAPK and PI3K cascades, driving cell proliferation and survival.[10] Covalent KRAS G12C inhibitors function by irreversibly binding to the mutant cysteine residue in the switch-II pocket, which is accessible only in the inactive GDP-bound conformation.[10][11] This traps KRAS G12C in its inactive state, preventing nucleotide exchange and subsequent activation, thereby blocking downstream signaling.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor properties. Below are outlines of key experimental protocols used in the characterization of KRAS G12C inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[12][13]
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of an inhibitor for KRAS G12C.
Methodology:
-
Immobilization: Recombinant KRAS G12C protein is immobilized on a sensor chip surface.
-
Association: A solution containing the inhibitor at a known concentration is flowed over the sensor surface, and the binding is monitored as a change in the refractive index.
-
Dissociation: Buffer is flowed over the surface to measure the dissociation of the inhibitor from the KRAS G12C protein.
-
Data Analysis: The resulting sensorgram is fitted to a kinetic model to determine the rate constants.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of inhibitor binding to KRAS G12C.
Methodology:
-
Sample Preparation: The KRAS G12C protein is placed in the sample cell, and the inhibitor is loaded into a syringe.
-
Titration: Small aliquots of the inhibitor are injected into the sample cell.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein and fitted to a binding model to determine the thermodynamic parameters.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange
This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by monitoring its interaction with a downstream effector protein.[16][17][18]
Objective: To assess the functional consequence of inhibitor binding on KRAS G12C activity.
Methodology:
-
Reaction Setup: GDP-loaded KRAS G12C is incubated with the inhibitor, followed by the addition of a guanine nucleotide exchange factor (GEF) like SOS1 and a fluorescently labeled GTP analog.
-
Effector Binding: A fluorescently labeled RAF kinase Ras-binding domain (RBD) is added.
-
FRET Measurement: If KRAS G12C is in the active, GTP-bound state, it will bind to the RAF-RBD, bringing the two fluorophores into proximity and generating a FRET signal. The inhibitor's effectiveness is measured by the reduction in this signal.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This cell-based assay measures the inhibition of a key downstream effector in the MAPK pathway to determine the inhibitor's potency in a cellular context.[19][20][21]
Objective: To determine the IC50 value of an inhibitor for the suppression of KRAS G12C-driven signaling in cancer cells.
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines are cultured and seeded in microplates.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.
-
p-ERK Detection: The level of phosphorylated ERK is quantified using methods such as ELISA or Western blotting.
-
Data Analysis: A dose-response curve is generated to calculate the IC50 value.
References
- 1. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS Inhibitor Adagrasib Shows Activity in Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. aurorabiolabs.com [aurorabiolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Structural Biology of KRas G12C Inhibitor Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the structural and molecular interactions between the oncogenic KRas G12C protein and its covalent inhibitors. For decades, KRas was considered "undruggable" due to its high affinity for GTP/GDP and the absence of well-defined binding pockets. The discovery of a transient, druggable pocket in the KRas G12C mutant has led to a paradigm shift in targeted cancer therapy, culminating in the development of specific, covalent inhibitors. This document details the underlying signaling pathways, the mechanism of inhibition, key structural features, and the experimental protocols used to characterize these groundbreaking drugs.
The KRas Signaling Pathway: Normal and Oncogenic States
Kirsten rat sarcoma viral oncogene homolog (KRas) is a small GTPase that functions as a molecular switch in signal transduction pathways controlling cell proliferation, differentiation, and survival.[1] In its normal state, KRas cycles between an active GTP-bound form and an inactive GDP-bound form.[2] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[3]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the ability of GAPs to bind and promote GTP hydrolysis.[4] This results in KRas being locked in a constitutively active, GTP-bound state, leading to persistent downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, driving uncontrolled cell growth and tumorigenesis.[4][5]
References
- 1. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findkrasg12c.com [findkrasg12c.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Models for Studying KRAS G12C Inhibitors: A Technical Guide
The discovery of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, turning a previously "undruggable" target into a tractable one.[1][2][3] The development and regulatory approval of agents like sotorasib (AMG-510) and adagrasib (MRTX-849) have opened new avenues for treating patients with KRAS G12C-mutant cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][4][5][6] However, the clinical benefit is often limited by primary and acquired resistance.[7][8][9] This underscores the critical need for robust preclinical models that can faithfully recapitulate human disease, elucidate resistance mechanisms, and evaluate novel therapeutic strategies.
This technical guide provides an in-depth overview of the core preclinical models used to study KRAS G12C inhibitors, with a focus on data presentation, experimental protocols, and the visualization of key biological and experimental processes.
The KRAS G12C Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[10] The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active, signal-transducing form of KRAS.[10] This constitutively active state drives downstream signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation and survival.[9][10] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state.[11][12]
Core Preclinical Models
A variety of preclinical models are employed to assess the efficacy of KRAS G12C inhibitors, each with distinct advantages and limitations.
Cell Line-Derived Models
Cancer cell lines are foundational tools for high-throughput screening and initial mechanism-of-action studies. They are cultured as 2D monolayers or as 3D spheroids, which can better mimic tumor micro-architecture.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. These models are crucial for evaluating in vivo efficacy and pharmacokinetics/pharmacodynamics (PK/PD).[12]
Table 1: In Vitro Sensitivity of KRAS G12C Mutant Cell Lines to Inhibitors
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | NSCLC | MRTX849 | Varies (100-fold range across cell lines) | [12] |
| MIA PaCa-2 | Pancreatic | AMG-510 | ~60-fold increase in resistant vs. parental | [13] |
| MIA PaCa-2 | Pancreatic | MRTX849 | ~40-fold increase in resistant vs. parental | [13] |
| Calu1 | NSCLC | MRTX-1257 | Synergistic with SHP2 inhibitor | [14] |
| H2030 | NSCLC | MRTX-1257 | Synergistic with SHP2 inhibitor | [14] |
Table 2: In Vivo Efficacy of MRTX849 in CDX and PDX Models
| Model Type | Cancer Type | Response to MRTX849 (100 mg/kg/day) | Percentage of Models with Regression | Reference |
| CDX & PDX | Various | Tumor Regression | 65% (17 of 26 models) | [12] |
Patient-Derived Models
To better capture the heterogeneity of human tumors, models derived directly from patient tissues are increasingly utilized.[15][16]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are known to retain the genomic and histological characteristics of the original tumor.[16] They are invaluable for testing novel drugs and combination strategies in a context that reflects clinical diversity.[17][18][19]
-
Patient-Derived Organoids (PDOs): These are 3D cultures grown from patient tumor stem cells.[4] PDOs preserve the genetic and phenotypic features of the original tumor and can be used for high-throughput drug screening, offering a bridge between 2D cell culture and in vivo models.[2][4][15] HUB Organoids, for example, offers a biobank of over 50 PDOs with various KRAS mutations for preclinical testing.[15]
Genetically Engineered and Syngeneic Mouse Models
To study the role of the immune system in the response to KRAS G12C inhibitors, immunocompetent models are essential.
-
Genetically Engineered Mouse Models (GEMMs): These models have KRAS G12C mutations engineered into the mouse genome, leading to spontaneous tumor development in the relevant tissue (e.g., lung).[20][21] GEMMs are critical for studying tumor initiation, progression, and the interaction between the tumor and the host immune system.[20]
-
Syngeneic Models: Murine cancer cell lines (which may be engineered to express KRAS G12C) are implanted into immunocompetent mice of the same genetic background.[14][21][22] These models are instrumental in evaluating immunomodulatory effects of KRAS G12C inhibitors and testing combinations with checkpoint inhibitors.[21][22] Studies have shown that the efficacy of KRAS G12C inhibitors can be diminished in T-cell deficient mice, highlighting the role of the adaptive immune response.[14][23][24]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
In Vitro Cell Viability Assay
This protocol assesses the effect of KRAS G12C inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cells (e.g., murine KRAS G12C lung cancer cell lines) at a low density (e.g., 100 cells per well) in 96-well plates.[14]
-
Drug Treatment: After allowing cells to adhere, treat them with a range of concentrations of the KRAS G12C inhibitor (e.g., MRTX-1257, AMG-510) and/or a combination agent (e.g., SHP2 inhibitor RMC-4550).[14] Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 7-10 days to allow for cell growth.[14]
-
Viability Measurement: Assess cell growth using a fluorescence-based assay like CyQuant or an ATP-based assay like CellTiter-Glo.[4][14][25]
-
Data Analysis: Calculate IC50 values (the concentration of drug that inhibits growth by 50%). For combination studies, synergy can be calculated using software like Combenefit.[14]
Western Blotting for Pathway Modulation
This technique is used to measure changes in protein levels and activation states (phosphorylation) in key signaling pathways.
-
Cell Lysis: Treat cells with the inhibitor for a specified time (e.g., 48 hours) and then lyse the cells to extract total protein.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT) followed by secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize protein bands using chemiluminescence and quantify band intensity to determine the relative levels of protein phosphorylation.[13][25]
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an inhibitor in a mouse model.
-
Model Establishment: Implant human tumor cells (e.g., H358) or patient-derived tissue fragments subcutaneously into the flank of immunodeficient mice. For orthotopic models, implant cells into the relevant organ (e.g., the left lung for NSCLC models).[11][14]
-
Tumor Growth: Allow tumors to establish to a specified average volume (e.g., 250–400 mm³).[12]
-
Treatment: Randomize mice into treatment cohorts (e.g., vehicle control, inhibitor monotherapy, combination therapy). Administer drugs via the appropriate route (e.g., oral gavage) at a defined dose and schedule (e.g., MRTX-849 at 30-100 mg/kg, daily).[11][12]
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers or non-invasive imaging like micro-computed tomography (μCT).[11][14]
-
Data Analysis: Plot tumor growth curves for each group. Calculate metrics such as percent tumor growth inhibition (%TGI) and assess statistical significance between groups.[12]
Modeling and Overcoming Resistance
A primary application of preclinical models is to understand and overcome resistance to KRAS G12C inhibitors.[7][27] Resistance can be intrinsic or acquired and often involves reactivation of the MAPK pathway or activation of parallel bypass signaling pathways.[7][9]
Mechanisms of Resistance:
-
Reactivation of MAPK Signaling: Feedback activation of upstream receptor tyrosine kinases (RTKs) can reactivate wild-type RAS isoforms (HRAS, NRAS) or downstream effectors, bypassing the inhibited KRAS G12C.[7][9][28]
-
PI3K/AKT/mTOR Pathway Activation: Upregulation of the PI3K pathway is a common escape mechanism.[1][26]
-
Secondary KRAS Mutations: Additional mutations in the KRAS gene (e.g., Y96D) can alter the drug-binding pocket, reducing inhibitor efficacy.[1][25]
-
KRAS G12C Amplification: Increased copy number of the mutant allele can overwhelm the inhibitor.[1][27]
Preclinical models are essential for testing combination strategies to overcome these resistance mechanisms. Synergistic effects have been observed when combining KRAS G12C inhibitors with inhibitors of SHP2, EGFR, MEK, PI3K, and mTOR.[4][7][14][27][29]
Conclusion
The diverse array of preclinical models—from engineered cell lines to patient-derived organoids and xenografts—forms an indispensable toolkit for the continued development of KRAS G12C-targeted therapies. Cell-based assays provide rapid initial insights, while sophisticated in vivo models, particularly those that are patient-derived or immunocompetent, offer critical information on efficacy, PK/PD, resistance, and immune interactions. By leveraging these models to test rational combination strategies, researchers can develop more durable and effective treatments for patients with KRAS G12C-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.huborganoids.nl [blog.huborganoids.nl]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Mechanisms of Resistance to KRASG12C-Targeted Therapy. | Semantic Scholar [semanticscholar.org]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomarker.onclive.com [biomarker.onclive.com]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. huborganoids.nl [huborganoids.nl]
- 16. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontier Medicines Presents Preclinical Data from Three [globenewswire.com]
- 20. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of KRAS G12C Inhibition: A Technical Overview of Early-Stage Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival in a significant percentage of non-small cell lung cancers (NSCLCs), colorectal cancers (CRCs), and pancreatic cancers.[1][2][3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a specific mutation, a glycine-to-cysteine substitution at codon 12 (G12C), has marked a pivotal turning point. This mutation, present in approximately 13% of lung adenocarcinomas, created a unique opportunity for therapeutic intervention.[4][5] The development of covalent inhibitors that specifically and irreversibly bind to this mutant cysteine has revolutionized the treatment landscape for these cancers. This guide provides an in-depth technical overview of the early-stage research and efficacy data for these pioneering KRAS G12C inhibitors.
Core Mechanism of Action: Covalent Trapping of an Inactive State
The KRAS protein functions as a molecular switch, cycling between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[4][6] In its active form, KRAS engages with and activates multiple downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[1][4]
The G12C mutation impairs the intrinsic GTPase activity of KRAS, which is essential for hydrolyzing GTP to GDP to turn the signal off. This results in a protein that is constitutively locked in the active, GTP-bound state, leading to persistent downstream signaling and oncogenesis.[1][6]
KRAS G12C inhibitors employ a unique mechanism. They are designed to covalently bind to the thiol group of the mutant cysteine 12 residue.[7] Crucially, this binding occurs when the KRAS G12C protein is in its inactive, GDP-bound state.[4][8] By forming this irreversible bond, the inhibitor traps the oncoprotein in its inactive conformation, preventing the exchange of GDP for GTP and thereby blocking all downstream oncogenic signaling.[4]
Preclinical Efficacy: In Vitro Studies
Initial validation of KRAS G12C inhibitors is performed using a battery of in vitro assays to determine potency, selectivity, and cellular effects. These studies typically utilize human cancer cell lines harboring the KRAS G12C mutation.
Quantitative Data Summary: In Vitro Efficacy
| Assay Type | Cell Line(s) | Representative Inhibitor | Endpoint | Result | Reference |
| p-ERK Inhibition | MIA PaCa-2, H358 | MRTX849 | IC50 | Low nM range | [9] |
| Cell Viability | Various KRAS G12C lines | MRTX-1257, AMG-510 | IC50 | Low nM range | [10] |
| RAS-GTP Levels | MIA PaCa-2 | MRTX849 | % Reduction | Significant reduction | [9] |
| Target Occupancy | MIA PaCa-2 | Compound A | % Occupied | Dose-dependent | [11] |
Key Experimental Protocols
-
p-ERK Inhibition Assay (Western Blot):
-
Objective: To measure the inhibition of the MAPK pathway downstream of KRAS.
-
Method: KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded and allowed to adhere. Cells are then treated with a serial dilution of the inhibitor for a defined period (e.g., 24 hours). Following treatment, cells are lysed, and protein concentration is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to a detection enzyme is used for visualization. Band intensity is quantified to determine the IC50 value.[9]
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Objective: To assess the inhibitor's effect on cancer cell proliferation and viability.
-
Method: Cells are seeded in 96-well or 384-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), a reagent containing luciferase and its substrate is added. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader. Data is normalized to untreated controls to calculate IC50 values.
-
Preclinical Efficacy: In Vivo Models
Promising candidates from in vitro studies are advanced to in vivo testing using animal models to evaluate pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
Quantitative Data Summary: In Vivo Efficacy
| Model Type | Cancer Type | Representative Inhibitor | Dosing | Efficacy Endpoint | Result | Reference |
| Xenograft (H358) | NSCLC | MRTX849 | 10-100 mg/kg, PO, QD | Tumor Growth Inhibition | Dose-dependent tumor regression | [9] |
| Xenograft (MiaPaCa2) | Pancreatic | Compound A | 1-30 mg/kg, PO, QD | Target Occupancy | >90% target occupancy | [11] |
| GEMM | NSCLC | Compound A | Not specified | Tumor Growth | Comparable efficacy to sotorasib | [2] |
Key Experimental Protocols
-
Cell Line-Derived Xenograft (CDX) Model:
-
Objective: To assess anti-tumor efficacy in a living organism.
-
Method: Immunocompromised mice (e.g., athymic nude) are subcutaneously injected with a suspension of human KRAS G12C cancer cells. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via another appropriate route, typically once daily. Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-ERK levels).[9]
-
-
Genetically Engineered Mouse Models (GEMM):
-
Objective: To evaluate efficacy in a more translationally relevant model that mirrors human disease progression.[2]
-
Method: Mice are engineered to express the KRas G12C mutation in specific tissues (e.g., lungs), leading to spontaneous tumor development. These immunocompetent models are crucial for studying the interaction between the inhibitor and the host immune system. Treatment and monitoring protocols are similar to xenograft models, often incorporating advanced imaging like CT or PET scans.[2][11]
-
Early-Stage Clinical Efficacy
The success of preclinical studies has led to the rapid clinical development of KRAS G12C inhibitors. Early-phase trials have demonstrated significant clinical activity in heavily pretreated patients.
Quantitative Data Summary: Phase I/II Clinical Trials
| Trial Name | Inhibitor | Cancer Type | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| CodeBreaK100 | Sotorasib | NSCLC | 124 | 37.1% | 80.6% | 6.8 months[5][12] |
| KRYSTAL-12 | Adagrasib | NSCLC | - | 32% | - | 5.5 months[13] |
| LOXO-RAS-20001 | LY3537982 | NSCLC (naïve) | 8 | 38% | 88% | Not Reported[14] |
| LOXO-RAS-20001 | LY3537982 | CRC | 20 | 10% | 90% | Not Reported[14] |
| LOXO-RAS-20001 | LY3537982 | Pancreatic Cancer | 12 | 42% | 92% | Not Reported[14] |
Data represents early findings from respective clinical trials and is subject to updates.
Emerging Mechanisms of Resistance
Despite promising initial responses, both intrinsic and acquired resistance are significant clinical challenges.[2][7] Early research has identified several mechanisms:
-
Bypass Signaling: Cancer cells can adapt by activating alternative signaling pathways to circumvent the KRAS blockade. This often involves the reactivation of the MAPK pathway through wild-type RAS proteins or upstream signals from receptor tyrosine kinases (RTKs) like EGFR.[7][15]
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene that either prevent the inhibitor from binding or lock KRAS in a GTP-bound state, rendering the inhibitor ineffective.[7]
-
Histological Transformation: In some cases, tumors can change their cellular identity (e.g., from adenocarcinoma to squamous cell carcinoma) to a form that is no longer dependent on KRAS signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. findkrasg12c.com [findkrasg12c.com]
- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
- 15. academic.oup.com [academic.oup.com]
The Inactive State-Selective Mechanism of KRas G12C Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRas G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into a tractable therapeutic vulnerability. This technical guide provides an in-depth exploration of the core mechanism of these inhibitors, focusing on their selective targeting of the inactive, GDP-bound state of the KRas G12C oncoprotein. This guide synthesizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes the underlying biological pathways and experimental workflows.
The KRas G12C Oncoprotein: A Dynamic Target
Contrary to the long-held belief that oncogenic KRas mutants are constitutively locked in an active, GTP-bound state, recent research has revealed that KRas G12C undergoes a dynamic nucleotide cycle in cancer cells.[1] This cycling between the active (GTP-bound) and inactive (GDP-bound) conformations is a critical prerequisite for the efficacy of inactive state-selective inhibitors.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, leading to an accumulation of the active state and constitutive downstream signaling.[2][3] However, a basal level of GTP hydrolysis still occurs, allowing the protein to return to the inactive GDP-bound state.
Inactive state-selective inhibitors, such as the FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849), exploit a transiently accessible pocket, known as the Switch-II pocket (S-IIP), that is present only in the GDP-bound conformation.[2][4] By covalently and irreversibly binding to the mutant cysteine residue (C12) within this pocket, these inhibitors trap KRas G12C in its inactive state.[2][4][5] This prevents the subsequent binding of guanine nucleotide exchange factors (GEFs), like SOS1, thereby blocking the exchange of GDP for GTP and abrogating downstream oncogenic signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[1][2][4]
Quantitative Analysis of KRas G12C Inhibitors
The development and characterization of KRas G12C inhibitors rely on a suite of biochemical and cellular assays to quantify their potency, selectivity, and mechanism of action. The following tables summarize key quantitative data for sotorasib and adagrasib.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRas G12C | Cell Viability (2D) | H358 (NSCLC) | 4 | [6] |
| Sotorasib (AMG 510) | KRas G12C | Cell Viability (2D) | MIA PaCa-2 (Pancreatic) | 32 | [6] |
| Sotorasib (AMG 510) | KRas G12C | pERK Inhibition | H358 (NSCLC) | 1-10 | [3] |
| Adagrasib (MRTX849) | KRas G12C | Cell Viability (2D) | H358 (NSCLC) | 10 | [7] |
| Adagrasib (MRTX849) | KRas G12C | Cell Viability (2D) | MIA PaCa-2 (Pancreatic) | 973 | [7] |
| Adagrasib (MRTX849) | KRas G12C | pERK Inhibition | MIA PaCa-2 (Pancreatic) | <100 | [7] |
Table 1: Cellular Potency of Sotorasib and Adagrasib. This table presents the half-maximal inhibitory concentration (IC50) values for sotorasib and adagrasib in various KRas G12C mutant cancer cell lines, reflecting their ability to inhibit cell proliferation and downstream signaling.
| Inhibitor | Parameter | Value | Method | Reference |
| Sotorasib (AMG 510) | kinact/KI (M-1s-1) | 501 | Mass Spectrometry | [8] |
| Adagrasib (MRTX849) | Binding Affinity (KSV) (M-1) | 60.73 x 103 | Fluorescence Quenching | [9] |
| Sotorasib (AMG 510) | Binding Affinity (KSV) (M-1) | 2.64 x 103 | Fluorescence Quenching | [9] |
Table 2: Biochemical Parameters of KRas G12C Inhibitors. This table provides key biochemical parameters that describe the binding kinetics and affinity of sotorasib and adagrasib to the KRas G12C protein. kinact/KI represents the covalent modification efficiency, while KSV is the Stern-Volmer quenching constant, indicating binding affinity.
| Drug | Trial | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sotorasib | CodeBreak 100 | NSCLC | 37.1% | 6.8 months | 12.5 months | [1] |
| Adagrasib | KRYSTAL-1 | NSCLC | 42.9% | 6.5 months | 12.6 months | [1] |
Table 3: Clinical Efficacy of Sotorasib and Adagrasib in Non-Small Cell Lung Cancer (NSCLC). This table summarizes the clinical trial data for sotorasib and adagrasib in patients with previously treated KRas G12C-mutated NSCLC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of KRas G12C inhibitors. The following sections outline the core protocols for key experiments.
KRas Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRas G12C in the GDP-bound state by preventing GEF-mediated nucleotide exchange.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is commonly used. It detects the binding of a fluorescently labeled GTP analog to KRas in the presence of a GEF (e.g., SOS1). Inhibitors that trap KRas in the GDP state will prevent this binding, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP).
-
Reconstitute recombinant human KRas G12C protein, His-tagged, and a fluorescently labeled non-hydrolyzable GTP analog (e.g., GTP-Red).
-
Reconstitute the GEF, human SOS1 catalytic domain.
-
Prepare a stock solution of the test inhibitor in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Dispense test compounds at various concentrations into the assay plate.
-
Add a solution containing His-tagged KRas G12C protein and an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of the GEF (SOS1) and the fluorescently labeled GTP analog (FRET acceptor).
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the FRET ratio and plot it against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
RAS-Binding Domain (RBD) Pulldown Assay
This assay is used to determine the levels of active, GTP-bound KRas in cells following inhibitor treatment.
Principle: The Ras-binding domain (RBD) of downstream effector proteins, such as RAF1, specifically binds to the GTP-bound conformation of Ras. By using a GST-tagged RBD fusion protein immobilized on glutathione beads, active KRas can be "pulled down" from cell lysates and subsequently detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis:
-
Culture KRas G12C mutant cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease/phosphatase inhibitors).
-
Clarify the lysates by centrifugation.
-
-
Pulldown of Active KRas:
-
Incubate a portion of the cell lysate with GST-RBD fusion protein pre-bound to glutathione-agarose beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRas.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analyze the band intensities to quantify the amount of active KRas. An aliquot of the initial cell lysate should also be run as a total KRas loading control.
-
Cell Viability Assay
This assay assesses the effect of KRas G12C inhibitors on the proliferation and survival of cancer cells.
Principle: Various methods can be used to measure cell viability, such as those based on metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo).
Protocol (using CellTiter-Glo):
-
Cell Seeding:
-
Seed KRas G12C mutant and wild-type cells into 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate for a short period to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Intact Protein Mass Spectrometry for Covalent Modification
This technique directly confirms the covalent binding of the inhibitor to the KRas G12C protein and can be used to determine the kinetics of this interaction.
Principle: High-resolution mass spectrometry can measure the precise mass of the KRas G12C protein. Covalent modification by an inhibitor will result in a predictable mass shift, which can be quantified.
Protocol:
-
In Vitro Labeling:
-
Incubate purified recombinant KRas G12C protein with the covalent inhibitor at various concentrations and for different time points.
-
-
Sample Preparation:
-
Quench the reaction (e.g., by adding formic acid).
-
Desalt the protein sample using a suitable method (e.g., C4 ZipTip).
-
-
Mass Spectrometry Analysis:
-
Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the masses of the unmodified and inhibitor-bound protein.
-
-
Data Analysis:
-
Calculate the percentage of modified protein at each time point and inhibitor concentration.
-
From this data, kinetic parameters such as the rate of inactivation (kinact) and the inhibitor affinity constant (KI) can be determined.
-
Protein Crystallography of KRas G12C-Inhibitor Complex
This method provides a high-resolution three-dimensional structure of the inhibitor bound to KRas G12C, elucidating the precise molecular interactions.
Principle: A highly purified and concentrated solution of the KRas G12C-inhibitor complex is induced to form a crystal lattice. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Protocol:
-
Protein-Inhibitor Complex Formation:
-
Incubate purified KRas G12C protein with a molar excess of the covalent inhibitor to ensure complete modification.
-
Confirm covalent modification by mass spectrometry.
-
-
Crystallization:
-
Purify the complex to homogeneity.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the obtained crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement with a known KRas structure as a search model.
-
Build the inhibitor into the electron density map and refine the atomic coordinates of the complex.
-
-
Structural Analysis:
-
Analyze the final structure to identify the key hydrogen bonds, hydrophobic interactions, and the covalent linkage between the inhibitor and cysteine 12.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the inactive state-selective inhibition of KRas G12C.
Caption: KRas G12C Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for RBD Pulldown Assay.
Caption: Logical Flow of Inactive State-Selective KRas G12C Inhibition.
References
- 1. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 2. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of KRas G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential in vitro assays to characterize the activity of KRas G12C inhibitors. The included methodologies cover biochemical, biophysical, and cell-based assays to enable a comprehensive evaluation of inhibitor potency, selectivity, and mechanism of action.
Overview of KRas G12C and Inhibitor Action
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein, driving oncogenic signaling.
KRas G12C inhibitors are designed to specifically target this mutant protein. They typically form a covalent bond with the reactive cysteine residue at position 12, locking the KRas protein in an inactive, GDP-bound state. This prevents the interaction of KRas with its downstream effectors, thereby inhibiting the aberrant signaling cascade.
Below is a diagram illustrating the canonical KRas signaling pathway and the point of intervention for G12C inhibitors.
Caption: KRas signaling pathway and the mechanism of G12C inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro 50% inhibitory concentrations (IC50) for two prominent KRas G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849), across various cell lines and assay formats.
Table 1: Sotorasib (AMG-510) In Vitro IC50 Values
| Cell Line | Assay Type | IC50 (µM) | Reference |
| NCI-H358 | Cell Viability (72h) | ~0.006 | [1] |
| MIA PaCa-2 | Cell Viability (72h) | ~0.009 | [1] |
| NCI-H358 | p-ERK Inhibition | ~0.03 | [2] |
| NCI-H23 | Cell Viability (72h) | 0.6904 | [1] |
| Various KRAS G12C Cell Lines | Cell Growth | 0.004 - 0.032 | [2] |
Table 2: Adagrasib (MRTX849) In Vitro IC50 Values
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Various KRAS G12C Cell Lines | 2D Cell Growth (3-day) | 10 - 973 | [3][4] |
| Various KRAS G12C Cell Lines | 3D Spheroid Growth (12-day) | 0.2 - 1042 | [3][4] |
| MIA PaCa-2 | p-ERK Inhibition | Single-digit nM | [5] |
| H358 | p-ERK Inhibition | Single-digit nM | [5] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays.
Biochemical Assays
Biochemical assays are crucial for determining the direct interaction of an inhibitor with the target protein.
This assay measures the ability of an inhibitor to lock KRas G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors like RAF.
Caption: Workflow for the TR-FRET nucleotide exchange assay.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
Reconstitute recombinant human KRas G12C protein (GDP-loaded), SOS1 (catalytic domain), and RBD-cRAF (Ras-binding domain of c-Raf) in Assay Buffer.
-
Prepare a serial dilution of the test inhibitor in Assay Buffer containing a final DMSO concentration of ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted test inhibitor or vehicle (DMSO) to the wells.
-
Add 4 µL of GDP-loaded KRas G12C (final concentration ~5 nM) to each well and incubate for 30 minutes at room temperature.[3]
-
Initiate the nucleotide exchange reaction by adding 2 µL of a mixture of SOS1 (final concentration ~10 nM) and GTP (final concentration ~10 µM). Incubate for 30 minutes at room temperature.[3]
-
Add 2 µL of RBD-cRAF (final concentration ~20 nM) and incubate for 30 minutes at room temperature.[3]
-
Add 10 µL of TR-FRET detection reagent mix containing a Europium-labeled anti-tag antibody (donor) and an Alexa Fluor 647-labeled binding partner (acceptor).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay is a competitive binding assay that measures the displacement of a labeled GTP analog from KRas G12C by a test compound.
Protocol:
-
Reagent Preparation:
-
Prepare AlphaLISA Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 0.05% Tween-20).
-
Reconstitute 6xHis-tagged human KRas G12C protein.
-
Prepare serial dilutions of the test inhibitor in AlphaLISA Buffer.
-
-
Assay Procedure (384-well ProxiPlate):
-
Add 5 µL of serially diluted test inhibitor or vehicle to the wells.
-
Add 5 µL of a mix of 6xHis-KRas G12C (final concentration ~10 nM) and biotinylated-GTP (final concentration ~30 nM).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a mix of Streptavidin-coated Donor beads and anti-6xHis-conjugated Acceptor beads (final concentration 20 µg/mL each).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50.
-
Biophysical Assays
Biophysical assays provide quantitative information on the binding affinity and kinetics of the inhibitor-target interaction.
SPR measures the real-time binding of an inhibitor to the immobilized KRas G12C protein.
Protocol:
-
Immobilization of KRas G12C:
-
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject recombinant KRas G12C protein (10-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., ~5000 RU).
-
Deactivate the remaining active sites with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare serial dilutions of the test inhibitor in running buffer with a final DMSO concentration matched across all samples.
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell-Based Assays
Cell-based assays are essential to confirm the activity of inhibitors in a more physiologically relevant context.
This assay measures the number of viable cells in culture based on the quantification of ATP.
Caption: Workflow for the cell viability/proliferation assay.
Protocol:
-
Cell Culture:
-
Culture KRas G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Trypsinize and resuspend cells to a concentration of 1-5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 72 hours.
-
-
Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This assay assesses the ability of an inhibitor to suppress the downstream signaling of the KRas pathway by measuring the phosphorylation of ERK.
Protocol:
-
Cell Treatment and Lysis:
-
Seed KRas G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor or vehicle for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for target engagement.
-
References
Application Notes and Protocols for Cell-Based Assays to Determine KRas G12C Inhibitor Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction: The KRas protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRas mutation, particularly in non-small cell lung cancer.[1][2] The development of covalent inhibitors that specifically target the mutant cysteine in KRas G12C has marked a significant breakthrough in cancer therapy. These inhibitors bind to KRas G12C in its inactive, GDP-bound state, trapping it and preventing downstream signaling.[3][4] This document provides detailed application notes and protocols for various cell-based assays to evaluate the potency of KRas G12C inhibitors.
Overview of Cell-Based Assays for KRas G12C Inhibitor Potency
A suite of cell-based assays is essential to comprehensively characterize the potency and selectivity of KRas G12C inhibitors. These assays can be broadly categorized as follows:
-
Target Engagement Assays: Directly measure the binding of the inhibitor to the KRas G12C protein within the cellular environment.
-
Downstream Signaling Assays: Assess the inhibitor's effect on the signaling pathways regulated by KRas.
-
Cell Viability and Proliferation Assays: Determine the ultimate functional impact of the inhibitor on cancer cell growth and survival.
Quantitative Data Summary
The following tables summarize the potency of various KRas G12C inhibitors as determined by different cell-based assays.
Table 1: IC50 Values of KRas G12C Inhibitors in Cell Viability Assays
| Inhibitor | Cell Line | Assay Format | IC50 (nM) | Reference |
| MRTX849 | Various KRas G12C mutant cell lines | 2D | 10 - 973 | [5] |
| MRTX849 | Various KRas G12C mutant cell lines | 3D | 0.2 - 1042 | [5] |
| 143D | MIA PaCa-2 (KRas G12C) | Not Specified | Low nanomolar | [6] |
| AMG510 | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Biochemical and Cellular Potency of KRas G12C Inhibitors
| Inhibitor | Assay Type | Target | IC50 / DC50 / Kᵢ | Reference |
| MRTX1133 | Biochemical Activity (TR-FRET) | KRas G12D | 0.14 nM | [8] |
| MRTX1133 | Biochemical Activity (TR-FRET) | KRas G12C | 4.91 nM | [8] |
| AMG510 | Biochemical Binding | KRas G12C | 220 nM (Kᵢ) | [9] |
| LC2 (PROTAC) | Protein Degradation | KRas G12C | 1.9 µM (DC50) | [7] |
| 143D | Antiproliferative Activity | KRas G12C mutant cells | Low nanomolar | [6][10] |
Experimental Protocols
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRas G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRas G12C inhibitor
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the KRas G12C inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
CETSA measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.
Materials:
-
KRas G12C mutant cancer cell line
-
KRas G12C inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-KRas antibody
Protocol:
-
Treat cultured cells with the KRas G12C inhibitor or vehicle control for a specified time (e.g., 1-5 hours).[7]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples at a gradient of temperatures (e.g., 44-68°C) for 3 minutes using a thermal cycler.[7][8]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRas G12C in the supernatant by Western blotting using an anti-KRas antibody.
-
Quantify the band intensities and plot the fraction of soluble KRas G12C against the temperature.
-
The shift in the melting curve in the presence of the inhibitor indicates target engagement.
This assay measures the phosphorylation of ERK, a key downstream effector in the KRas signaling pathway, to assess the functional impact of the inhibitor.
Materials:
-
KRas G12C mutant cancer cell line
-
KRas G12C inhibitor
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the KRas G12C inhibitor for a specified time (e.g., 24 hours).[5]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total-ERK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total-ERK and loading control signals. A reduction in the p-ERK/total-ERK ratio indicates inhibition of the KRas signaling pathway.
Visualizations
// Nodes RTK [label="RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOS1 [label="SOS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KRas_GDP [label="KRas G12C\n(GDP-bound, Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; KRas_GTP [label="KRas G12C\n(GTP-bound, Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="KRas G12C Inhibitor", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> SOS1 [color="#202124"]; SOS1 -> KRas_GDP [label="GEF", color="#202124"]; KRas_GDP -> KRas_GTP [label="GTP loading", style=dashed, color="#202124"]; KRas_GTP -> KRas_GDP [label="GTP hydrolysis", style=dashed, color="#202124"]; KRas_GTP -> RAF [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; KRas_GTP -> PI3K [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> Proliferation [color="#202124"]; Inhibitor -> KRas_GDP [arrowhead=tee, label="Traps in inactive state", color="#EA4335"]; }
Caption: Workflow for determining inhibitor potency using a cell viability assay.
Caption: Logical flow from target engagement to cellular phenotype in inhibitor testing.
References
- 1. researchgate.net [researchgate.net]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Dosing and Administration of KRAS G12C Inhibitors in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and dosing of KRAS G12C inhibitors in various mouse models of cancer. The information is compiled from preclinical studies of prominent inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).
Introduction
The discovery of covalent inhibitors targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy. Preclinical evaluation of these inhibitors in mouse models is a critical step in their development. This document outlines the methodologies for establishing tumor models, preparing and administering these agents, and assessing their efficacy and pharmacodynamic effects.
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K-AKT pathways, which drive tumorigenesis.[1] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive state and thereby inhibiting these oncogenic signals.[2][3]
Data Summary of In Vivo Dosing Strategies
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the dosing regimens for different KRAS G12C inhibitors in mice.
Table 1: Dosing and Administration of Adagrasib (MRTX849) in Mouse Models
| Mouse Model | Cell Line/PDX | Administration Route | Dose (mg/kg) | Dosing Schedule | Formulation | Key Findings |
| Xenograft | H358 | Oral Gavage | 10, 30, 100 | Single dose | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Dose-dependent modification of KRAS G12C and inhibition of downstream signaling.[2][4] |
| Xenograft | H358 | Oral Gavage | 30 | Daily for 3 days | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Sustained target engagement and signaling inhibition.[2][4] |
| Xenograft | MIA PaCa-2 | Oral Gavage | 100 | Daily | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Pronounced tumor regression.[2][5] |
| Orthotopic | LLC-NRAS KO | Not Specified | 30 | Daily | Not Specified | Modest reduction in tumor growth rate.[6] |
| Syngeneic | CT26 KRAS G12C | Oral Gavage | 30, 100 | Daily | Captisol | 30 mg/kg led to strong tumor growth inhibition; 100 mg/kg resulted in complete responses.[7] |
Table 2: Dosing and Administration of Sotorasib (AMG 510) in Mouse Models
| Mouse Model | Cell Line/PDX | Administration Route | Dose (mg/kg) | Dosing Schedule | Formulation | Key Findings | | --- | --- | --- | --- | --- | --- | | Xenograft | NCI-H358 | Gavage | 30 | Daily | 0.5% sodium carboxymethylcellulose | Combination with cisplatin showed enhanced anti-tumor effect.[8] | | Xenograft | MIA PaCa-2 T2 | Oral | Not Specified | Daily | Not Specified | Tumor growth inhibition.[9] | | Syngeneic | CT-26 KRAS G12C | Not Specified | 100, 200 | Daily | Not Specified | Significant tumor growth inhibition and complete regression at higher doses.[9] | | Xenograft | Colorectal Cancer PDX | Not Specified | Not Specified | Daily | Not Specified | Tumor growth inhibition.[9] | | Syngeneic | KG12CL, KG12CP, KG12CsgP | Not Specified | 100 | Daily | Not Specified | Efficacy varied depending on the co-mutational status of the cell line.[10] |
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
-
Cell Culture : Culture human cancer cell lines with a KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) under standard conditions.
-
Cell Preparation : Harvest cells during the exponential growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, at a concentration of 2 x 10^6 cells per 150 µL.[8]
-
Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nu/nu or BALB/c nude mice).
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization : Once tumors reach a predetermined average volume (e.g., 250-400 mm³), randomize the mice into treatment and control groups.[2][4]
Protocol 2: Formulation and Administration of KRAS G12C Inhibitors
-
Formulation of Adagrasib (MRTX849) :
-
Formulation of Sotorasib (AMG 510) :
-
Administration :
Protocol 3: Assessment of Anti-Tumor Efficacy and Target Engagement
-
Tumor Volume Measurement : Continue to measure tumor volumes throughout the study to assess the rate of tumor growth inhibition.
-
Body Weight Monitoring : Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Pharmacodynamic Analysis :
-
At specified time points after the final dose, euthanize a subset of mice from each group.
-
Collect plasma and tumor tissue samples.[2]
-
Analyze plasma for drug concentration using appropriate analytical methods.[2]
-
Prepare tumor lysates for Western blot analysis to assess the levels of phosphorylated ERK (p-ERK) and other downstream effectors of the KRAS pathway to confirm target engagement.[2]
-
Visualizations
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vivo Efficacy Studies of KRAS G12C Inhibitors.
Caption: Logical Flow of Dosing Strategy Design for Preclinical Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openworks.mdanderson.org [openworks.mdanderson.org]
Application Note: Monitoring KRas G12C Inhibitor Efficacy by Western Blot Analysis of pERK
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The KRas protein is a critical signaling hub that, when mutated, can drive tumorigenesis. The G12C mutation in KRas is a common oncogenic driver, and inhibitors specifically targeting this mutant have shown promise in clinical settings. These inhibitors function by locking the KRas G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling.[1][2] A key downstream pathway regulated by KRas is the MAPK/ERK pathway, where the phosphorylation of ERK (pERK) serves as a crucial indicator of pathway activation.[1][3] This application note provides a detailed protocol for utilizing Western blot to measure the inhibition of ERK phosphorylation in response to treatment with a KRas G12C inhibitor.
Principle
This protocol describes the detection of phosphorylated ERK (pERK1/2) and total ERK1/2 levels in cell lysates by Western blotting. Cells harboring the KRas G12C mutation are treated with a specific inhibitor. Subsequently, protein lysates are prepared, separated by polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with antibodies specific for pERK and total ERK. A decrease in the ratio of pERK to total ERK is indicative of the inhibitor's efficacy in suppressing the KRas-MAPK signaling cascade.[4]
Data Presentation
The following tables represent typical quantitative data obtained from a Western blot experiment designed to assess the efficacy of a KRas G12C inhibitor. Densitometry analysis of the Western blot bands is performed to quantify the protein levels.
Table 1: Densitometry Analysis of pERK and Total ERK Levels
| Treatment Group | pERK (Arbitrary Units) | Total ERK (Arbitrary Units) | Loading Control (e.g., GAPDH) (Arbitrary Units) |
| Vehicle Control | 1.00 | 1.05 | 1.02 |
| KRas G12C Inhibitor (10 nM) | 0.65 | 1.03 | 1.01 |
| KRas G12C Inhibitor (100 nM) | 0.25 | 1.01 | 1.00 |
| KRas G12C Inhibitor (1 µM) | 0.05 | 0.99 | 0.98 |
Table 2: Normalized pERK Levels
| Treatment Group | Normalized pERK/Total ERK Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 0.95 | 1.00 |
| KRas G12C Inhibitor (10 nM) | 0.63 | 0.66 |
| KRas G12C Inhibitor (100 nM) | 0.25 | 0.26 |
| KRas G12C Inhibitor (1 µM) | 0.05 | 0.05 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
KRas G12C Signaling Pathway and Point of Inhibition.
Western Blot Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A human cancer cell line harboring the KRas G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
KRas G12C Inhibitor 1: Specific inhibitor of interest.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Loading Buffer: 4X Laemmli sample buffer.[6]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Stripping Buffer: Mild stripping buffer.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.[11]
-
PVDF Membrane: 0.45 µm pore size.
Equipment
-
Cell culture incubator and hoods.
-
Microcentrifuge.
-
Spectrophotometer.
-
SDS-PAGE and Western blotting apparatus.
-
Imaging system for chemiluminescence detection.
Procedure
-
Cell Culture and Treatment:
-
Plate KRas G12C mutant cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the KRas G12C inhibitor or vehicle control for the desired time period (e.g., 2-24 hours).
-
-
Sample Preparation (Cell Lysis): [6]
-
Wash cells with ice-cold PBS.[6]
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to the plate.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5 minutes.[6]
-
Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel.[12]
-
Run the gel at 100-120V until the dye front reaches the bottom.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation (pERK): Incubate the membrane with anti-pERK antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG (e.g., 1:5000-1:10,000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.[11][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the same membrane can be stripped and reprobed for total ERK and a loading control.
-
Stripping: Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Reprobing (Total ERK): Incubate with anti-total ERK antibody (e.g., 1:1000 dilution) overnight at 4°C. Repeat the washing, secondary antibody, and detection steps.
-
Reprobing (Loading Control): Repeat the stripping and reprobing process for a loading control protein like GAPDH or β-actin to confirm equal protein loading across all lanes.[9][13]
-
-
Data Analysis:
-
Quantify the band intensities for pERK, total ERK, and the loading control using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample. Further normalization to the loading control can also be performed.
-
Calculate the fold change in normalized pERK levels relative to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| Inactive antibody. | Use a fresh aliquot of antibody or a new antibody. | |
| Insufficient incubation time. | Increase incubation times for antibodies or ECL substrate. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody; check antibody datasheets. |
| Protein degradation. | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
Conclusion
This protocol provides a robust method for assessing the inhibitory activity of KRas G12C inhibitors on the MAPK/ERK signaling pathway. By quantifying the reduction in ERK phosphorylation, researchers can effectively evaluate the potency and dose-response of these targeted therapies in a cellular context. Consistent and reproducible results depend on careful sample preparation, appropriate antibody selection, and meticulous execution of the Western blot procedure.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Recommended controls for western blot | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for CRISPR/Cas9-Generated KRAS G12C Models in Inhibitor Studies
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC).[1][2] For decades, KRAS was considered "undruggable" due to the technical challenges of targeting it directly.[3] The development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant protein, such as sotorasib (AMG-510) and adagrasib (MRTX849), has marked a significant breakthrough in precision oncology.[3][4]
To facilitate the preclinical evaluation of these inhibitors, identify mechanisms of resistance, and explore combination therapies, robust and relevant disease models are essential. CRISPR/Cas9 gene-editing technology has become an invaluable tool for rapidly and precisely engineering isogenic cell lines and animal models that harbor the KRAS G12C mutation.[1][5][6] These models allow researchers to study the specific effects of the G12C mutation and the efficacy of targeted inhibitors in a controlled genetic background.
This document provides detailed application notes and protocols for generating and utilizing CRISPR/Cas9 KRAS G12C models for inhibitor studies, aimed at researchers, scientists, and drug development professionals.
Key Signaling Pathways in KRAS G12C Cancers
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it stimulates downstream pathways that promote cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active state.[3] This leads to aberrant activation of key effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][7][8]
Caption: KRAS G12C constitutively activates MAPK and PI3K pathways.
Experimental Protocols
Protocol 1: Generation of KRAS G12C Knock-in Cell Lines via CRISPR/Cas9
This protocol describes the use of CRISPR/Cas9 with homology-directed repair (HDR) to edit an existing KRAS mutation (e.g., G12V) to G12C or to introduce the G12C mutation into a wild-type KRAS allele.[1][5]
Materials:
-
Target cell line (e.g., CMT167 murine lung cancer cells with KRAS G12V)[1]
-
Cas9 nuclease (protein or expression plasmid like pSpCas9(BB)-2A-GFP)
-
Custom single guide RNA (sgRNA) targeting exon 2 of the KRAS gene
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the G12C mutation and silent mutations to prevent re-cutting
-
Lipofectamine 3000 or similar transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
Cell culture media and supplements
-
PCR primers for genotyping
-
Sanger sequencing reagents
Methodology:
-
sgRNA and Donor Template Design:
-
Design an sgRNA that targets a site near codon 12 of the KRAS gene. Ensure the chosen protospacer adjacent motif (PAM) is appropriate for the Cas9 variant used.
-
Design an ssODN donor template (~100-200 nucleotides) containing the desired G>T point mutation to create the G12C codon (TGC).
-
Incorporate silent mutations within the sgRNA recognition site in the donor template to prevent Cas9 from re-cutting the repaired allele.
-
-
Ribonucleoprotein (RNP) Complex Assembly and Transfection:
-
Assemble RNP complexes by incubating purified Cas9 protein with the synthetic sgRNA.
-
Pre-incubate target cells with an HDR enhancer (e.g., 30 µM) for 1 hour prior to transfection.[9]
-
Co-transfect the cells with the Cas9/sgRNA RNP complexes and the ssODN donor template using a suitable transfection reagent according to the manufacturer's protocol.[5][9] If using a plasmid, transfect with the Cas9/sgRNA expression vector and the ssODN.
-
-
Single-Cell Sorting and Clonal Expansion:
-
If using a fluorescent reporter plasmid (e.g., pSpCas9(BB)-2A-GFP), use FACS to sort GFP-positive cells into individual wells of a 96-well plate 48-72 hours post-transfection.[10]
-
Culture the single cells to expand them into clonal populations.
-
-
Screening and Validation:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR using primers flanking the target region in the KRAS gene.
-
Sequence the PCR products using Sanger sequencing to identify clones with the correct G12C edit.
-
Further validate the desired clones by assessing KRAS protein expression and downstream signaling (e.g., p-ERK levels) via Western blot.
-
Caption: Workflow for creating KRAS G12C knock-in cell lines.
Protocol 2: In Vitro Cell Viability and Proliferation Assays
This protocol is for assessing the sensitivity of CRISPR-engineered KRAS G12C cell lines to specific inhibitors.
Materials:
-
Parental and CRISPR-edited KRAS G12C cell lines
-
KRAS G12C inhibitors (e.g., MRTX849, AMG-510)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CyQUANT Direct Cell Proliferation Assay, CellTiter-Glo)[1][4]
-
Plate reader (fluorescence or luminescence)
Methodology:
-
Cell Seeding:
-
Seed cells at a low density (e.g., 100-200 cells/well) in triplicate in 96-well plates.[1]
-
Allow cells to attach and recover for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Add the inhibitor dilutions to the appropriate wells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 7-10 days) to allow for differences in proliferation to become apparent.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Tumor Xenograft Studies
This protocol details how to evaluate the efficacy of KRAS G12C inhibitors in vivo using tumor models derived from CRISPR-engineered cells.
Materials:
-
CRISPR-edited KRAS G12C cells (e.g., CMT-KRAS-G12C)[1]
-
Immunocompetent syngeneic mice (e.g., C57BL/6) or immunodeficient mice (e.g., nu/nu)
-
KRAS G12C inhibitor (e.g., MRTX849) and vehicle control
-
Calipers or imaging system (e.g., µCT) for tumor measurement
Methodology:
-
Tumor Implantation:
-
Treatment:
-
Tumor Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as Western blotting for p-ERK levels to confirm target engagement or histopathology.[12]
-
-
Data Analysis:
Data Presentation
Quantitative data from inhibitor studies should be summarized for clear comparison. Below are examples of how to structure this data.
Table 1: In Vitro Sensitivity of Murine Lung Cancer Cell Lines to KRAS G12C Inhibitors
| Cell Line | Parental KRAS Allele | Edited KRAS Allele | MRTX-1257 IC50 (nM) | AMG-510 IC50 (nM) |
| LLC | KRAS G12C / NRAS Q61L | N/A | 148 | 34 |
| LLC NRAS KO | KRAS G12C | NRAS knockout | 1.0 | 2.4 |
| CMT167 | KRAS G12V | N/A | >1000 | >1000 |
| CMT-KRAS-G12C | None | KRAS G12C (from G12V) | 1.8 | 1.5 |
Data synthesized from studies using CRISPR/Cas9 to edit murine cell lines.[1] The knockout of a co-occurring NRAS mutation or the direct editing of KRAS G12V to G12C dramatically increased sensitivity to KRAS G12C inhibitors.[1]
Table 2: In Vivo Efficacy of MRTX849 in Human Tumor Xenograft Models
| Model Type | Cell Line/PDX Model | Tumor Type | Treatment (100 mg/kg/day) | Outcome (% Change from Baseline) |
| CDX | H358 | Lung | MRTX849 | -65% (Regression) |
| CDX | MIA PaCa-2 | Pancreatic | MRTX849 | -55% (Regression) |
| PDX | LG1212 | Lung | MRTX849 | -80% (Regression) |
| PDX | CR-1351 | Colorectal | MRTX849 | +20% (Partial Sensitivity) |
Data represents a subset of models tested. CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft.[4] MRTX849 demonstrated significant tumor regression in the majority of KRAS G12C-positive xenograft models tested.[4]
Applications in Resistance Studies
CRISPR/Cas9 is also a powerful tool for investigating mechanisms of resistance to KRAS G12C inhibitors.
-
Generating Resistance Mutations: Secondary mutations in the KRAS gene itself (e.g., Y96D, R68S) can confer resistance. CRISPR can be used to introduce these specific point mutations into KRAS G12C cell lines to create resistant models for testing next-generation inhibitors or combination strategies.[13][14]
-
Genome-Wide Screens: Genome-wide CRISPR knockout screens can identify genes whose loss confers resistance or sensitivity to KRAS G12C inhibitors.[4][15] For example, screens have identified that loss of PTEN can rescue cells from combined KRAS G12C/SHP2 inhibition, highlighting the PI3K pathway as a key resistance mechanism.[15][16]
Caption: Using CRISPR models to study and overcome drug resistance.
References
- 1. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 2. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patient-Derived Xenograft (PDX) Models for Evaluating KRAS G12C Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery of inhibitors targeting the KRAS G12C mutation has marked a significant advancement in oncology, offering new therapeutic options for patients with specific cancer types. Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, have become a preferred preclinical tool. These models are invaluable because they maintain the histopathological and genetic characteristics of the original human tumor, providing a more accurate platform for evaluating the efficacy of targeted therapies like KRAS G12C inhibitors compared to traditional cell line-derived xenografts.[1][2][3][4] This document provides detailed protocols for utilizing PDX models in the preclinical assessment of KRAS G12C inhibitors, methods for data analysis, and a summary of efficacy data for key inhibitors.
KRAS G12C Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling.[5] When bound to guanosine triphosphate (GTP), KRAS is in its active state, stimulating downstream signaling pathways that control cell proliferation, differentiation, and survival, such as the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[6][7] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis.[6][8] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[7][9]
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 8. findkrasg12c.com [findkrasg12c.com]
- 9. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of KRas G12C Inhibitors using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, has emerged as a key target for therapeutic intervention.[1][2] The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated cancers.[3] Accurate and robust quantification of these inhibitors in biological matrices is crucial for pharmacokinetic studies, determining target engagement, and overall drug development.[4][5] This document provides detailed protocols and application notes for the quantification of KRas G12C inhibitors using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7][8]
KRas G12C Signaling Pathway
The KRas protein is a small GTPase that functions as a molecular switch in intracellular signaling.[9] In its active GTP-bound state, it stimulates downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[10] The G12C mutation impairs the ability of KRas to hydrolyze GTP, leading to its constitutive activation and oncogenic signaling.[10] KRas G12C inhibitors act by covalently binding to the cysteine residue in the switch-II pocket of the inactive GDP-bound form, locking the protein in an inactive state and blocking downstream signaling.[3][5]
Caption: KRas G12C signaling pathway and the mechanism of its inhibitor.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LC-MS/MS methods developed for various KRas G12C inhibitors in different biological matrices.
Table 1: LC-MS/MS Method Parameters for KRas G12C Inhibitors
| Parameter | Sotorasib | Adagrasib (MRTX849) | GDC-6036 | Opnurasib (JDQ-443) |
| Matrix | Human Plasma | Mouse Plasma | Mouse Tumors | Mouse Plasma & Tissues |
| Internal Standard | [¹³C, D₃]-Sotorasib | Not Specified | Not Specified | Not Specified |
| LLOQ | 10.0 ng/mL | 0.05 ng/mL | Not Specified | 2 ng/mL |
| Linear Range | 10.0–10,000 ng/mL | 0.05-200 ng/mL | Not Specified | 2-2000 ng/mL |
| Intra-day Precision (%CV) | <15% | <10% | 4% | <15% |
| Inter-day Precision (%CV) | <15% | <10% | 6% | <15% |
| Accuracy (%Bias) | ±15% | ±10% | Not Specified | ±15% |
| Recovery | >98.5% | Consistent and Acceptable | Not Specified | ~100% |
Data compiled from multiple sources for illustrative purposes.[4][7][8][11][12][13]
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting small molecule inhibitors from biological matrices.[6][8]
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is preferred)[8]
-
Precipitation solvent (e.g., methanol, acetonitrile)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Protocol:
-
Aliquot 50 µL of the biological sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of cold precipitation solvent (e.g., methanol).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
Liquid Chromatography
Typical LC Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, Phenomenex Kinetex C8) is commonly used.[6][12]
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile (v/v)
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A gradient elution is typically employed to ensure good separation of the analyte from matrix components. An example gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry
Typical MS Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions: The specific precursor-to-product ion transitions need to be optimized for the specific KRas G12C inhibitor and the internal standard. An example for Sotorasib is m/z 561.58 → 417.19.[14]
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400 - 500°C
-
Desolvation Gas Flow: 800 - 1000 L/hr
-
Cone Gas Flow: 50 - 150 L/hr
-
Experimental Workflow
The overall workflow for the quantification of a KRas G12C inhibitor from a biological sample is depicted below.
Caption: General workflow for LC-MS/MS quantification of KRas G12C inhibitors.
Conclusion
The LC-MS/MS methods outlined provide a robust and sensitive approach for the quantification of KRas G12C inhibitors in various biological matrices. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a foundational guide for researchers in the field of drug development. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing our understanding of the pharmacokinetics and pharmacodynamics of these novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of KRASG12C inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for High-Throughput Screening of KRas G12C Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) substitution being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, differentiation, and survival. The G12C mutation impairs the intrinsic GTPase activity of KRas, leading to its constitutive activation and uncontrolled cell growth.
The development of covalent inhibitors that specifically target the mutant cysteine residue at position 12 of KRas G12C has marked a significant breakthrough in cancer therapy. These inhibitors lock the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of such inhibitors. This document provides detailed application notes and protocols for the screening and evaluation of a novel KRas G12C inhibitor, designated here as "Inhibitor 1," using various biochemical and cell-based assays. The provided quantitative data is based on well-characterized KRas G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), to serve as a representative example for Inhibitor 1.
Quantitative Data Summary for KRas G12C Inhibitor 1
The following tables summarize the inhibitory activity of this compound in various biochemical and cell-based assays. This data is essential for comparing the potency and selectivity of the inhibitor.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Parameter | Value (nM) | Reference Inhibitor |
| TR-FRET Nucleotide Exchange | IC50 | 8.88 | Sotorasib (AMG 510)[1] |
| Active RAS-GTP Pulldown | IC50 | 78 | Adagrasib (MRTX849) |
| p-ERK Inhibition (Cell-based) | IC50 | 5 | Adagrasib (MRTX849)[2] |
Table 2: Cell-Based Assay Data for this compound (CellTiter-Glo® Viability Assay)
| Cell Line | KRas Mutation | Assay Format | IC50 (nM) | Reference Inhibitor |
| MIA PaCa-2 | G12C | 2D | 10 - 973 | Adagrasib (MRTX849) |
| MIA PaCa-2 | G12C | 3D | 0.2 - 1042 | Adagrasib (MRTX849) |
| NCI-H358 | G12C | 2D | 6 | Sotorasib (AMG 510)[2] |
| NCI-H358 | G12C | 3D | 10 - 973 | Adagrasib (MRTX849) |
| SW1573 | G12C | 2D | 10 - 973 | Adagrasib (MRTX849) |
| KYSE-410 | G12C | 2D | 10 - 973 | Adagrasib (MRTX849) |
| A549 | G12S | 2D | >7500 | Sotorasib (AMG 510)[2] |
| HCT116 | G13D | 2D | >1000 | Adagrasib (MRTX849) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of KRas G12C inhibitors and the experimental procedures, the following diagrams are provided.
Experimental Protocols
TR-FRET Nucleotide Exchange Assay
This assay measures the ability of Inhibitor 1 to prevent the exchange of GDP for GTP on KRas G12C, which is a key step in its activation.
Materials:
-
KRas G12C protein (GDP-loaded)
-
SOS1 (catalytic domain)
-
GTP solution
-
TR-FRET donor (e.g., terbium-labeled anti-His antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled GTP analog)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of Inhibitor 1 in DMSO and dispense into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reagent Preparation:
-
Dilute KRas G12C protein to the desired concentration in assay buffer.
-
Prepare a mix of SOS1 and the TR-FRET acceptor (fluorescent GTP analog) in assay buffer.
-
Prepare the TR-FRET donor in assay buffer.
-
-
Assay Procedure:
-
Add the diluted KRas G12C protein to each well of the assay plate containing the compound and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the nucleotide exchange reaction by adding the SOS1/acceptor mix to all wells.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow for nucleotide exchange.
-
Stop the reaction by adding the TR-FRET donor solution.
-
Incubate for a final 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Determine the IC50 value of Inhibitor 1 by fitting the data to a four-parameter logistic dose-response curve.
AlphaScreen KRas G12C-RAF1 Interaction Assay
This assay is designed to measure the ability of Inhibitor 1 to disrupt the interaction between active, GTP-bound KRas G12C and its downstream effector, RAF1.
Materials:
-
His-tagged KRas G12C protein
-
GST-tagged RAF1-RBD (Ras Binding Domain)
-
GTPγS (non-hydrolyzable GTP analog)
-
AlphaScreen Nickel Chelate Donor beads
-
AlphaScreen Glutathione Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.1% BSA, 0.05% Tween-20)
-
384-well ProxiPlates
-
AlphaScreen compatible plate reader
Protocol:
-
KRas Activation: In a microcentrifuge tube, incubate His-tagged KRas G12C with an excess of GTPγS for 1 hour at room temperature to ensure it is in the active, GTP-bound state.
-
Compound Plating: Prepare serial dilutions of Inhibitor 1 in DMSO and dispense into the 384-well plate.
-
Assay Procedure:
-
Add the activated His-KRas G12C (GTPγS-bound) to the wells containing the compound and incubate for 30 minutes at room temperature.
-
Add GST-RAF1-RBD to all wells and incubate for another 60 minutes at room temperature to allow for protein-protein interaction.
-
In low light conditions, add a mixture of AlphaScreen Nickel Chelate Donor beads and Glutathione Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Determine the IC50 value of Inhibitor 1 by plotting the AlphaScreen signal against the compound concentration and fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic or cytostatic effects of Inhibitor 1 on cancer cell lines.
Materials:
-
KRas G12C mutant and wild-type cancer cell lines (e.g., MIA PaCa-2, NCI-H358, A549)
-
Cell culture medium appropriate for the cell lines
-
Fetal Bovine Serum (FBS)
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed the cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Inhibitor 1 in cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental values. Normalize the data to the vehicle control and calculate the IC50 value for Inhibitor 1 by fitting the data to a dose-response curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the high-throughput screening and characterization of KRas G12C inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate potent and selective inhibitors like "Inhibitor 1," paving the way for the development of novel therapeutics for KRas G12C-driven cancers. The provided diagrams offer a clear visualization of the underlying biological pathways and the screening workflow, aiding in the design and interpretation of experiments.
References
Application Notes and Protocols for Synergistic Drug Combination Screening with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing synergistic drug combination screens with KRAS G12C inhibitors. The protocols outlined below are intended to offer a framework for identifying and validating effective combination therapies to enhance the efficacy of KRAS G12C-targeted treatments and overcome mechanisms of resistance.
Introduction
The development of specific inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of cancers harboring this mutation. However, both intrinsic and acquired resistance can limit the long-term efficacy of these monotherapies. A promising strategy to overcome this challenge is the use of combination therapies. By simultaneously targeting parallel or downstream signaling pathways, or by inhibiting the feedback mechanisms that lead to resistance, synergistic drug combinations can lead to more profound and durable anti-tumor responses. This document outlines the principles, experimental workflows, and detailed protocols for high-throughput screening and validation of synergistic drug combinations with KRAS G12C inhibitors.
Key Combination Strategies
Preclinical and clinical studies have identified several promising combination strategies with KRAS G12C inhibitors. These often involve targeting key nodes in the KRAS signaling network and other cellular pathways. Some of the most investigated combination partners include:
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS, mediating signaling from multiple receptor tyrosine kinases (RTKs). Inhibition of SHP2 can block the reactivation of wild-type RAS, a key resistance mechanism to KRAS G12C inhibitors.[1][2]
-
SOS1 Inhibitors: SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto RAS, thereby activating it. Inhibiting SOS1 can prevent the feedback activation of KRAS.
-
EGFR Inhibitors: In colorectal cancer and other tumor types, feedback activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a common escape mechanism. Combining KRAS G12C inhibitors with EGFR inhibitors has shown synergistic effects.[3]
-
FGFR Inhibitors: Fibroblast Growth Factor Receptor (FGFR) signaling can also contribute to resistance. The combination of KRAS G12C inhibitors with FGFR inhibitors like pemigatinib has demonstrated synergy in preclinical models.
-
MEK Inhibitors: As MEK is a critical downstream effector in the MAPK pathway, its inhibition in combination with a KRAS G12C inhibitor can lead to a more complete shutdown of this oncogenic signaling cascade.[3]
-
PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another major downstream effector of RAS. Dual targeting of the MAPK and PI3K pathways can prevent compensatory signaling and enhance anti-tumor activity.
-
Immunotherapy: There is a growing rationale for combining KRAS G12C inhibitors with immune checkpoint inhibitors, as KRAS inhibition can modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.[3]
Data Presentation: Summary of Preclinical Synergy Data
The following tables summarize quantitative data from preclinical studies investigating synergistic combinations with KRAS G12C inhibitors. The data is presented to allow for easy comparison of different combination strategies.
Table 1: Synergy Scores for Adagrasib in Combination with Other Targeted Inhibitors in KRAS G12C Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Combination Partner | Synergy Score Type | Synergy Score |
| HCC44 | Everolimus (mTOR inhibitor) | Bliss | > 10 (Synergistic) |
| HCC44 | Selumetinib (MEK inhibitor) | Bliss | > 10 (Synergistic) |
| NCI-H23 | SHP009 (SHP2 inhibitor) | Loewe's Index | Synergistic |
| NCI-H23 | BGJ398 (FGFR inhibitor) | Loewe's Index | Synergistic |
| NCI-H23 | Erlotinib (EGFR inhibitor) | Loewe's Index | Synergistic |
| NCI-H23 | Alpelisib (PI3Kα inhibitor) | Loewe's Index | Synergistic |
| NCI-H23 | GDC0941 (pan-PI3K inhibitor) | Loewe's Index | Synergistic |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib Monotherapy in Previously Treated KRAS G12C-Mutated NSCLC
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 (Phase II) | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 (Phase I/II) | 42.9% | 6.5 months |
Experimental Protocols
This section provides detailed methodologies for key experiments in a synergistic drug combination screening workflow.
Protocol 1: High-Throughput Drug Combination Screening using a Dose-Response Matrix
This protocol describes a high-throughput screening method to assess the synergistic effects of a KRAS G12C inhibitor in combination with a library of other compounds on the viability of cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2, H2122)
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
Library of combination compounds
-
384-well or 96-well white, clear-bottom tissue culture plates
-
Automated liquid handler (recommended)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 384-well plates at a pre-determined optimal density (e.g., 500-2000 cells/well) in 40 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Drug Plating (Dose-Response Matrix):
-
Prepare a dose-response matrix of the KRAS G12C inhibitor and the combination compounds. This typically involves a 6x6 or 8x8 matrix of concentrations for each drug pair.
-
Use an automated liquid handler to dispense the drugs into the cell plates. The final volume in each well should be 50 µL.
-
Include control wells with vehicle (e.g., DMSO) only.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis and Synergy Scoring:
-
Normalize the raw luminescence data to the vehicle-treated control wells (representing 100% viability).
-
Calculate synergy scores using a suitable model such as the Bliss independence model or the Loewe additivity model. Software such as SynergyFinder can be used for this analysis.[4][5]
-
A positive Bliss score or a Combination Index (CI) < 1 from the Loewe model generally indicates synergy.
-
Protocol 2: Validation of Synergistic Hits using Clonogenic Survival Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
KRAS G12C inhibitor and validated hit compound
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with the KRAS G12C inhibitor, the hit compound, or the combination at pre-determined concentrations (e.g., IC50 values).
-
Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the drugs every 3-4 days.
-
-
Colony Staining and Counting:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 10% formalin for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
A greater reduction in the surviving fraction with the combination treatment compared to the single agents indicates synergy.
-
Protocol 3: Mechanistic Validation by Western Blotting
This protocol is used to assess the effect of the drug combination on the KRAS signaling pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRAS G12C inhibitor and hit compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the drugs for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
A more profound and sustained suppression of downstream signaling (e.g., p-ERK, p-AKT) with the combination treatment compared to single agents provides mechanistic validation of synergy.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to synergistic drug combination screening with KRAS G12C inhibitors.
Caption: Simplified KRAS G12C signaling pathway and points of therapeutic intervention.
Caption: High-throughput drug combination screening workflow.
Caption: Mechanisms of resistance to KRAS G12C inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. [PDF] Methods for High-Throughput Drug Combination Screening and Synergy Scoring | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Orthotopic In Vivo Models in KRas G1C Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC). The development of specific KRas G12C inhibitors has marked a significant breakthrough in targeted cancer therapy. To evaluate the efficacy of these inhibitors in a biologically relevant context, orthotopic in vivo models are indispensable. Unlike subcutaneous models, orthotopic models involve implanting cancer cells into their native organ, thereby recapitulating the tumor microenvironment and metastatic patterns more accurately. These models are crucial for assessing not only the primary tumor response but also the impact on metastasis and the interaction with the immune system.
This document provides detailed application notes and protocols for establishing and utilizing orthotopic in vivo models for the preclinical evaluation of KRas G12C inhibitors.
Key Murine Cell Lines for Orthotopic KRas G12C Models
Several murine lung cancer cell lines have been developed or modified for use in syngeneic orthotopic models, allowing for the study of KRas G12C inhibitors in the context of a competent immune system.
-
LLC NRAS KO: A derivative of the Lewis Lung Carcinoma (LLC) cell line where the co-occurring NRAS mutation has been knocked out, making it sensitive to KRas G12C inhibitors.
-
mKRC.1: A novel murine KRas G12C-driven lung cancer cell line established from a genetically engineered mouse model (GEMM).
-
CMT167 KRAS G12C: A cell line in which the KRas G12V allele has been edited to G12C using CRISPR/Cas9.
These cell lines exhibit varying sensitivities to KRas G12C inhibitors and can be used to model different aspects of tumor response and resistance.
Data Presentation: Efficacy of KRas G12C Inhibitors in Orthotopic Models
The following tables summarize the quantitative data from in vivo studies evaluating KRas G12C inhibitors in orthotopic lung cancer models.
Table 1: In Vivo Efficacy of MRTX-849 as a Monotherapy and in Combination with a SHP2 Inhibitor (RMC-4550) in an Orthotopic LLC NRAS KO Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume Change from Baseline (Day 21) | Percent Tumor Growth Inhibition (TGI) vs. Diluent |
| Diluent | 5 | Increase | N/A |
| RMC-4550 | 6 | Increase | Not significant |
| MRTX-849 | 7 | Modest Reduction in Growth Rate | Data not specified |
| MRTX-849 + RMC-4550 | 8 | Transient Tumor Shrinkage | Significant vs. single agents |
Note: Detailed quantitative values for mean tumor volume and TGI were not consistently provided in a tabular format in the source documents but the qualitative outcomes are described. The combination therapy showed a superior effect compared to monotherapies.[1][2]
Table 2: In Vivo Response of Different Murine KRas G12C Cell Lines to MRTX-849 in Orthotopic Models
| Cell Line | In Vivo Response to MRTX-849 Monotherapy |
| LLC NRAS KO | Progressive Growth |
| mKRC.1 | Modest Shrinkage |
Note: These distinct in vivo responses highlight the importance of model selection in preclinical studies.[1]
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Lung Tumor Model
This protocol describes the direct intrathoracic injection of murine lung cancer cells into the lungs of syngeneic mice.
Materials:
-
KRas G12C murine lung cancer cells (e.g., LLC NRAS KO, mKRC.1)
-
Culture medium (e.g., DMEM, RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel or other extracellular matrix (optional)
-
Syringes (1 mL) with 30-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Wound clips or sutures
-
Betadine and alcohol swabs
-
C57BL/6 mice (or other appropriate syngeneic strain), 6-8 weeks old
Procedure:
-
Cell Culture: Culture the selected murine KRas G12C lung cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation:
-
On the day of injection, harvest cells that are in the logarithmic growth phase (70-80% confluency).
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium, and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS (or a mixture of PBS and Matrigel) to the desired concentration (e.g., 1 x 10^6 cells/50 µL). Keep the cells on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a right lateral decubitus position.
-
Shave the hair from the left thoracic area and sterilize the skin with betadine and alcohol swabs.
-
-
Orthotopic Injection:
-
Make a small incision (approximately 5-10 mm) in the skin over the left lateral thorax.
-
Retract the skin to expose the intercostal muscles.
-
Carefully insert a 30-gauge needle attached to a 1 mL syringe containing the cell suspension into the left lung parenchyma through the intercostal space. The injection site is typically in the mid-axillary line, caudal to the forelimb.
-
Slowly inject the cell suspension (e.g., 50 µL) into the lung.
-
Hold the needle in place for a few seconds to prevent leakage, then slowly withdraw it.
-
-
Closure and Recovery:
-
Close the skin incision with wound clips or sutures.
-
Monitor the mouse until it fully recovers from anesthesia. Provide appropriate post-operative care, including analgesics.
-
Protocol 2: In Vivo Efficacy Study of KRas G12C Inhibitors
This protocol outlines a typical workflow for evaluating the efficacy of a KRas G12C inhibitor in an established orthotopic lung tumor model.
Materials:
-
Mice with established orthotopic lung tumors (from Protocol 1)
-
KRas G12C inhibitor (e.g., MRTX-849)
-
Vehicle control (formulation dependent)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Imaging system (µCT scanner or bioluminescence imager)
Procedure:
-
Tumor Establishment and Baseline Imaging:
-
Allow the orthotopically implanted tumors to establish for a set period (e.g., 7-14 days).
-
Perform baseline imaging (µCT or bioluminescence) to confirm tumor engraftment and measure initial tumor volume/signal.
-
-
Randomization and Grouping:
-
Randomize the mice into treatment groups based on the baseline tumor measurements to ensure an even distribution of tumor sizes.
-
Typical groups include: Vehicle control, KRas G12C inhibitor monotherapy, and combination therapy groups if applicable.
-
-
Drug Administration:
-
Prepare the KRas G12C inhibitor and vehicle control according to the manufacturer's instructions or established laboratory protocols.
-
Administer the treatments to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Tumor Monitoring:
-
Monitor tumor growth throughout the study using non-invasive imaging (µCT or bioluminescence) at regular intervals (e.g., weekly).
-
Record body weight and monitor the general health of the animals regularly.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a fixed time point or when tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and collect the tumors and other relevant tissues for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy between treatment groups.
-
Protocol 3: Tumor Volume Measurement using Micro-CT (µCT)
Materials:
-
µCT scanner
-
Anesthesia system (isoflurane)
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse bearing the orthotopic lung tumor using isoflurane.
-
Imaging:
-
Place the anesthetized mouse in the µCT scanner.
-
Acquire a series of projection images of the thoracic region.
-
Reconstruct the 3D image from the projection data.
-
-
Image Analysis:
-
Use image analysis software to visualize the 3D reconstruction of the lungs.
-
Manually or semi-automatically segment the tumor volume from the surrounding lung tissue in the 3D image.
-
Calculate the tumor volume based on the segmented region.
-
Mandatory Visualizations
KRas G12C Signaling Pathway
Caption: Simplified KRas G12C signaling pathway and the mechanism of action of G12C-specific inhibitors.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of a KRas G12C inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to KRas G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRas G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRas G12C inhibitors?
A1: Resistance to KRas G12C inhibitors can be broadly categorized into two main types: on-target and off-target resistance.
-
On-target resistance involves alterations to the KRAS gene itself. This includes secondary mutations in the KRAS gene that either prevent the inhibitor from binding effectively or reactivate the protein. Another on-target mechanism is the amplification of the KRAS G12C allele, leading to an overabundance of the target protein that overwhelms the inhibitor.[1]
-
Off-target resistance involves changes in other signaling pathways that bypass the need for KRas G12C signaling. This can happen through mutations or amplification of other genes in the MAPK and PI3K/AKT pathways, such as NRAS, BRAF, MEK, PIK3CA, or loss-of-function mutations in tumor suppressor genes like PTEN.[1] Additionally, histologic transformation, such as from adenocarcinoma to squamous cell carcinoma, has been observed as a mechanism of resistance.
Q2: My cells show a decrease in sensitivity to the KRas G12C inhibitor over time. How can I confirm this is acquired resistance?
A2: To confirm acquired resistance, you should perform a dose-response assay (e.g., CellTiter-Glo) to compare the IC50 value of the inhibitor in your long-term treated cells versus the parental (sensitive) cells. A significant rightward shift in the IC50 curve and a higher IC50 value in the treated cells indicate acquired resistance. Further molecular analysis, such as western blotting for downstream signaling pathways (e.g., p-ERK, p-AKT) and genomic sequencing, can help identify the underlying resistance mechanism.
Q3: I am not seeing the expected inhibition of downstream signaling (e.g., p-ERK) after treating my KRas G12C mutant cells with an inhibitor. What could be the reason?
A3: Several factors could contribute to this observation:
-
Intrinsic Resistance: The cell line you are using may have intrinsic resistance mechanisms, such as co-occurring mutations in downstream effectors (e.g., BRAF, MEK) or upstream activators (e.g., receptor tyrosine kinases) that maintain pathway activity.
-
Suboptimal Inhibitor Concentration or Treatment Time: Ensure you are using the inhibitor at a concentration well above the IC50 for sensitive cells and for a sufficient duration to observe maximal pathway inhibition.
-
Rapid Feedback Reactivation: Some cell lines exhibit rapid reactivation of the MAPK pathway due to feedback mechanisms. A time-course experiment (e.g., 1, 6, 24, 48 hours) can help determine if this is the case.
-
Experimental Issues: Verify the activity of your inhibitor stock and ensure proper western blotting technique, including the use of phosphatase inhibitors during lysate preparation.
Q4: What are some common co-mutations observed with KRAS G12C, and how might they affect inhibitor sensitivity?
A4: Co-mutations in genes such as TP53, STK11, and KEAP1 are frequently observed alongside KRAS G12C. These co-mutations can influence the tumor microenvironment and signaling pathways, potentially affecting the response to KRas G12C inhibitors. For instance, co-mutations in tumor suppressor genes might lead to a more aggressive phenotype and could contribute to intrinsic or faster development of acquired resistance.
Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the multiwell plate, temperature gradients across the plate. | Ensure thorough cell mixing before seeding. Avoid using the outer wells of the plate or fill them with media only. Allow the plate to equilibrate to room temperature for 30 minutes before adding the assay reagent.[2] |
| Low luminescent signal or high background | Low cell number, inactive assay reagent, presence of interfering compounds. | Optimize cell seeding density. Ensure the CellTiter-Glo® reagent is properly reconstituted and stored. Run a control with media only to determine background luminescence and subtract it from all readings.[3] |
| Unexpected dose-response curve (e.g., U-shaped) | Compound precipitation at high concentrations, off-target toxicity, or artifacts from the assay chemistry. | Visually inspect wells for compound precipitation. Use a different viability assay (e.g., MTS) to confirm the results. Test for interference of the compound with the assay components in a cell-free system.[4][5] |
Western Blotting for Phospho-Proteins
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated protein | Low abundance of the phosphoprotein, inefficient protein extraction, phosphatase activity during sample preparation, poor antibody quality. | Increase the amount of protein loaded on the gel. Always use fresh lysis buffer containing protease and phosphatase inhibitors. Optimize the primary antibody concentration and incubation time. Use a positive control lysate (e.g., from cells stimulated with a known activator of the pathway). |
| High background | Blocking agent is not optimal (e.g., milk for phospho-antibodies), primary or secondary antibody concentration is too high, insufficient washing. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when using phospho-specific antibodies.[6][7] Titrate antibody concentrations and increase the number and duration of wash steps. |
| Multiple non-specific bands | Primary antibody is not specific, protein degradation, cross-reactivity of the secondary antibody. | Use a well-validated primary antibody. Ensure samples are kept on ice and lysis buffer contains protease inhibitors. Run a control with only the secondary antibody to check for non-specific binding. |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Load a housekeeping protein (e.g., GAPDH, β-actin) or perform total protein normalization to ensure equal loading between lanes. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
KRas G12C inhibitor of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the KRas G12C inhibitor. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Inhibitor: Incubate the plate for 72 hours (or desired time point) at 37°C.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[2]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[2]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[3]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the inhibitor concentration to determine the IC50 value.
Western Blotting for p-ERK and Total ERK
This protocol is for assessing the activation state of the MAPK pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle shaking.[7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK, strip the membrane using a stripping buffer, block again, and then probe with the anti-total ERK1/2 antibody following the same steps.[8]
Signaling Pathways and Experimental Workflows
Caption: Simplified KRas G12C signaling pathway and the point of intervention for KRas G12C inhibitors.
Caption: Major mechanisms of acquired resistance to KRas G12C inhibitors.
Caption: A typical experimental workflow for studying resistance to KRas G12C inhibitors.
Quantitative Data
Table 1: IC50 Values of KRas G12C Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Change |
| H358 | Sotorasib | ~5 | >1000 | >200 |
| MIA PaCa-2 | Adagrasib | ~10 | >1000 | >100 |
| H23 | Sotorasib | ~8 | >1000 | >125 |
Note: These are representative values and can vary between studies and experimental conditions.
Table 2: Frequency of Acquired Resistance Mutations in Patients Treated with KRas G12C Inhibitors
| Gene | Mutation Type | Frequency (%) |
| KRAS | G12V/D/R, Y96C, R68S, H95D/Q/R | 10-20 |
| NRAS | Activating mutations (e.g., Q61K) | 5-10 |
| BRAF | Non-V600E activating mutations | 5-10 |
| MET | Amplification | 5-10 |
| MAP2K1 (MEK1) | Activating mutations | <5 |
| RET | Fusions | <5 |
| ALK | Fusions | <5 |
Note: Frequencies are approximate and compiled from multiple studies.
References
- 1. promega.com [promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. ch.promega.com [ch.promega.com]
- 4. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of acquired resistance to KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors is broadly categorized into two main types: "on-target" and "off-target" mechanisms.
-
On-target resistance involves genetic alterations in the KRAS gene itself. These changes can prevent the inhibitor from binding effectively or lead to increased levels of the KRAS G12C protein.
-
Off-target resistance occurs through mechanisms that bypass the need for KRAS G12C signaling. This often involves the activation of alternative signaling pathways that promote cell survival and proliferation.[1]
Q2: What are the specific "on-target" resistance mechanisms observed?
Common on-target resistance mechanisms include:
-
Secondary KRAS mutations: New mutations can arise in the KRAS gene, either on the same allele as G12C (cis) or on the other allele (trans). These mutations can alter the switch II pocket where the inhibitors bind, such as Y96C, R68S, and H95D/Q/R, or they can be activating mutations at other codons like G12D/R/V/W, G13D, and Q61H.[1]
-
KRAS G12C allele amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the oncoprotein, overwhelming the inhibitor.[1]
Q3: What are the key "off-target" resistance mechanisms?
Key off-target mechanisms that lead to resistance include:
-
Bypass signaling pathway activation: Cancer cells can activate other signaling pathways to circumvent their dependence on KRAS G12C. This includes:
-
Receptor Tyrosine Kinase (RTK) activation: Amplification or mutations in RTKs like MET, EGFR, and FGFR can lead to the reactivation of downstream signaling.[2][3]
-
Activation of other RAS isoforms: Wild-type RAS isoforms (HRAS, NRAS) can be reactivated.
-
Activation of downstream effectors: Mutations in genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), and PIK3CA, can reactivate the MAPK and PI3K/AKT pathways.[1]
-
-
Histologic transformation: In some cases, the cancer cells can change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on KRAS G12C signaling.
-
Epithelial-to-mesenchymal transition (EMT): This process can lead to changes in cell signaling that confer resistance.
Q4: How heterogeneous are the mechanisms of resistance?
The mechanisms of acquired resistance to KRAS G12C inhibitors are highly heterogeneous. It is common for a single patient or cell line to develop multiple resistance mechanisms concurrently.[1][4] This highlights the complexity of overcoming resistance and the need for personalized treatment strategies.
Troubleshooting Guides
Problem 1: Difficulty establishing a KRAS G12C inhibitor-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high or too low. | Titrate the inhibitor concentration. Start with the IC50 concentration and gradually increase it over time as cells develop tolerance. |
| Cell line is not suitable. | Some cell lines may be intrinsically more resistant or have a lower propensity to develop resistance. Consider using a different KRAS G12C mutant cell line. |
| Insufficient time for resistance to develop. | The development of resistance can be a lengthy process. Continue to culture the cells in the presence of the inhibitor for an extended period, passaging them as needed. |
| Cell culture conditions are not optimal. | Ensure that the cell culture conditions (e.g., media, serum concentration, CO2 levels) are optimal for the specific cell line being used. |
Problem 2: Ambiguous results from sequencing of potential resistance mutations.
| Possible Cause | Troubleshooting Steps |
| Low allele frequency of the mutation. | Use a more sensitive detection method such as droplet digital PCR (ddPCR) or next-generation sequencing (NGS) with deep coverage. Sanger sequencing may not be sensitive enough to detect low-frequency mutations. |
| Poor quality of DNA. | Ensure that the DNA extracted from the resistant cells is of high quality and free of contaminants. |
| PCR amplification bias. | Optimize PCR conditions (e.g., primer design, annealing temperature) to minimize amplification bias. |
| Sequencing artifacts. | Review the sequencing data carefully for any potential artifacts. If necessary, re-sequence the sample. |
Problem 3: No evidence of bypass signaling activation in Western blot analysis.
| Possible Cause | Troubleshooting Steps |
| Incorrect antibodies used. | Ensure that the primary antibodies are specific for the phosphorylated forms of the proteins of interest (e.g., p-ERK, p-AKT) and that the secondary antibodies are appropriate for the primary antibodies. |
| Suboptimal protein extraction. | Use a lysis buffer that contains phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins. |
| Insufficient protein loading. | Load an adequate amount of protein onto the gel to ensure that the proteins of interest can be detected. |
| Timing of the experiment. | The activation of bypass signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point for detecting pathway activation after inhibitor treatment. |
| Alternative resistance mechanisms. | The resistance may be driven by mechanisms other than bypass signaling (e.g., on-target mutations). Analyze the cells for other potential resistance mechanisms. |
Data Presentation
Table 1: IC50 Values of KRAS G12C Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) |
| H358 (Sensitive) | - | 0.13[5] | Not Reported |
| H23 (Tolerant) | - | 3.2[5] | Not Reported |
| SW1573 (Resistant) | - | 9.6[5] | Not Reported |
| H358-R (Acquired Resistance) | ITGB4/β-catenin activation | >10 | Not Reported |
| MIA PaCa-2 (Sensitive) | - | ~0.009[6] | Not Reported |
| NCI-H358 (Sensitive) | - | ~0.006[6] | Not Reported |
Table 2: Prevalence of Acquired Resistance Mechanisms in Preclinical and Clinical Studies
| Resistance Mechanism | Preclinical Models (Frequency) | Clinical Studies (Frequency) |
| On-Target | ||
| Secondary KRAS Mutations (Switch II pocket) | Common | 18% of patients with multiple mechanisms[1] |
| KRAS G12C Amplification | Identified | 2 patients in one study[1] |
| Off-Target | ||
| MET Amplification | Identified in multiple studies[7] | Identified in patients[1] |
| EGFR Amplification/Mutation | Identified | Identified in patients[1] |
| BRAF V600E Mutation | Identified | Identified in patients[1] |
| NRAS/HRAS Activation | Identified | Identified in patients[1] |
| PIK3CA Mutation | Identified | Identified in patients[1] |
| Histologic Transformation | Observed | 2 of 9 patients in one study |
Experimental Protocols
Protocol 1: Establishment of KRAS G12C Inhibitor-Resistant Cell Lines
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in appropriate culture dishes at a low density.
-
Initial Inhibitor Treatment: Treat the cells with a KRAS G12C inhibitor (e.g., sotorasib, adagrasib) at a concentration equal to the IC50 value for that cell line.
-
Monitoring and Media Changes: Monitor the cells for growth and change the media containing the inhibitor every 2-3 days.
-
Dose Escalation: Once the cells have resumed proliferation and reached approximately 70-80% confluency, passage them and gradually increase the concentration of the inhibitor in a stepwise manner.
-
Selection of Resistant Clones: Continue this process of dose escalation and passaging for several months. Resistant clones will eventually emerge that can proliferate in the presence of high concentrations of the inhibitor.
-
Characterization of Resistant Cells: Once a resistant population is established, characterize the cells to confirm their resistance (e.g., by determining the new IC50 value) and to investigate the underlying resistance mechanisms.
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
-
Cell Lysis: Lyse sensitive and resistant cells with a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-AKT) and their total protein counterparts (e.g., total ERK, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated proteins to the levels of the total proteins.
Visualizations
Caption: Overview of on-target and off-target mechanisms of acquired resistance to KRAS G12C inhibitors.
Caption: Experimental workflow for generating and characterizing KRAS G12C inhibitor-resistant cell lines.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ascopubs.org [ascopubs.org]
- 4. youtube.com [youtube.com]
- 5. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. KRAS Inhibitor Resistance in MET-Amplified KRAS G12C Non-Small Cell Lung Cancer Induced By RAS- and Non-RAS-Mediated Cell Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of KRAS G12C Inhibitor 1 (Adagrasib/MRTX849)
Welcome to the technical support center for researchers and drug development professionals working with the KRAS G12C inhibitor 1, Adagrasib (MRTX849). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How selective is Adagrasib (MRTX849) for KRAS G12C over other proteins?
A1: Adagrasib is designed to be a highly selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] Biochemical assays have demonstrated its high affinity for KRAS G12C with a dissociation constant (KD) of 9.59 nM.[3][4] In the same assays, no binding was observed for wild-type KRAS (WT), KRAS G12D, or KRAS G12V at concentrations up to 20 µM, highlighting its selectivity for the G12C mutant.[3][4]
Q2: What are the known non-kinase off-target interactions of Adagrasib?
A2: While highly selective for KRAS G12C, some non-kinase off-target interactions have been reported. In a screening panel against 44 receptors, ion channels, and enzymes, Adagrasib showed inhibitory activity (Ki < 1 µM) against four specific receptors. These findings are summarized in the table below.
Quantitative Data Summary
Table 1: Off-Target Receptor Binding Profile of Adagrasib (MRTX849)
| Off-Target Receptor | Interaction Type | Inhibition Constant (Ki) |
| Alpha 1A Adrenergic | Antagonist | 0.15 µM |
| Muscarinic M2 | Antagonist | 0.30 µM |
| Serotonin 5HT1A | Agonist | < 1 µM |
| Serotonin 5HT1B | Antagonist | < 1 µM |
Table 2: Selectivity of Adagrasib for KRAS G12C
| Protein | Dissociation Constant (KD) |
| KRAS G12C | 9.59 nM |
| KRAS WT | No binding detected (up to 20 µM) |
| KRAS G12D | No binding detected (up to 20 µM) |
| KRAS G12V | No binding detected (up to 20 µM) |
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype or toxicity not consistent with KRAS G12C inhibition.
-
Possible Cause: Off-target effects of Adagrasib on other cellular proteins.
-
Troubleshooting Steps:
-
Review Off-Target Profile: Refer to the known off-target profile of Adagrasib (Table 1). Do any of the identified off-targets belong to pathways that could explain the observed phenotype?
-
Dose-Response Analysis: Perform a dose-response experiment. Off-target effects often occur at higher concentrations. Determine if the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for KRAS G12C inhibition in your cell line.
-
Control Experiments:
-
Use a structurally distinct KRAS G12C inhibitor as a control to see if the phenotype is specific to Adagrasib.
-
Utilize a KRAS WT cell line. Since Adagrasib has high selectivity for the G12C mutant, any significant effects in a WT line at lower concentrations may suggest off-target activity.
-
-
Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the wild-type form of the off-target protein or using a specific agonist/antagonist for that target to see if the phenotype can be reversed.
-
Issue 2: Variability in experimental results when assessing Adagrasib's effects.
-
Possible Cause: Inconsistent compound stability, cellular uptake, or assay conditions.
-
Troubleshooting Steps:
-
Compound Handling: Ensure proper storage and handling of Adagrasib to maintain its stability. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and serum concentration, as these can influence drug sensitivity.
-
Assay Optimization: For cellular assays, optimize incubation times and compound concentrations. For biochemical assays, ensure that enzyme and substrate concentrations are appropriate and that the assay is in the linear range.
-
Confirm Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that Adagrasib is binding to KRAS G12C in your experimental system.
-
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to assess the binding of Adagrasib to KRAS G12C within a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[5][6][7]
-
Workflow Diagram:
CETSA workflow for target engagement. -
Detailed Methodology:
-
Cell Treatment: Plate KRAS G12C mutant cells and treat with Adagrasib at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e-g., 1-2 hours).
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer). Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble KRAS G12C using a detection method such as Western blotting with a specific KRAS G12C antibody or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the Adagrasib-treated samples compared to the control indicates target engagement.
-
2. Competitive Binding Assay for Selectivity Profiling
This protocol describes a general approach to determine the selectivity of Adagrasib for KRAS G12C against other proteins.
-
Principle: This assay measures the ability of a test compound (Adagrasib) to compete with a known labeled ligand for binding to the target protein.[8]
-
Workflow Diagram:
Competitive binding assay workflow. -
Detailed Methodology:
-
Assay Setup: In a microplate, combine the purified KRAS G12C protein with a labeled ligand (e.g., a fluorescently tagged GTP analog or a biotinylated probe).
-
Compound Addition: Add Adagrasib at a range of concentrations to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand that remains bound to the KRAS G12C protein. The signal will be inversely proportional to the amount of Adagrasib bound.
-
Data Analysis: Plot the signal as a function of the Adagrasib concentration. Fit the data to a suitable model to determine the IC50 value, which can then be converted to a Ki value. This assay can be multiplexed to test against other proteins to determine selectivity.
-
Signaling Pathway Considerations
Adagrasib is designed to specifically inhibit the KRAS G12C mutant, thereby blocking downstream signaling through the MAPK and PI3K/AKT pathways. However, off-target effects on other signaling molecules, as suggested by the receptor binding profile, could potentially lead to unexpected biological outcomes.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
Optimizing KRas G12C Inhibitor Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of KRas G12C Inhibitor 1 for in vivo studies. This guide, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in in vivo mouse studies?
A1: Based on preclinical studies with various KRas G12C inhibitors, a common starting dose range for in vivo mouse studies is between 10 mg/kg and 100 mg/kg, administered daily.[1] The optimal dose will depend on the specific inhibitor, the tumor model, and the route of administration. For instance, the inhibitor MRTX849 has been evaluated at doses of 10, 30, and 100 mg/kg via oral gavage in xenograft models.[1] Another inhibitor, BI-0474, has been tested at 40 mg/kg via intraperitoneal injection.[2][3][4]
Q2: What is the recommended route of administration for this compound?
A2: The most common routes of administration in preclinical studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[1][2][3][4] The choice of administration route often depends on the formulation and pharmacokinetic properties of the specific inhibitor. For example, MRTX849 is typically administered via oral gavage.[1] BI-0474, which has not been optimized for high oral bioavailability, has been administered via intraperitoneal injection.[3][4]
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation is critical for ensuring adequate bioavailability and exposure. A common formulation for oral administration of MRTX849 is a solution in 10% Captisol in a 50 mM citrate buffer at pH 5.0.[1] For intraperitoneal injection of BI-0474, a formulation in 25% HP-γ-CD has been used.[2] It is crucial to consult the manufacturer's instructions or relevant literature for the specific inhibitor being used.
Q4: What are the key pharmacodynamic (PD) biomarkers to assess target engagement and efficacy?
A4: Key pharmacodynamic biomarkers for KRas G12C inhibitors include:
-
Phospho-ERK (pERK) levels: Inhibition of the KRas pathway leads to a decrease in the phosphorylation of ERK. This can be measured in tumor lysates by Western blot or immunohistochemistry (IHC).[2][5]
-
KRAS-GTP levels: Direct measurement of the active, GTP-bound form of KRas can confirm target engagement.[2]
-
Target Occupancy: Mass spectrometry-based methods can be used to quantify the percentage of the KRas G12C protein that is covalently bound by the inhibitor in tumor tissue.[2][3][4][5]
Troubleshooting Guide
Q5: My KRas G12C inhibitor is not showing the expected anti-tumor efficacy in vivo. What are the potential reasons and how can I troubleshoot this?
A5: Several factors could contribute to a lack of in vivo efficacy. Here’s a troubleshooting workflow:
-
Verify Formulation and Administration:
-
Problem: The inhibitor may not be properly dissolved or suspended, leading to inaccurate dosing.
-
Solution: Ensure the formulation is prepared correctly according to established protocols. Visually inspect the formulation for any precipitation. Confirm the accuracy of the administration technique (e.g., proper oral gavage technique to ensure delivery to the stomach).
-
-
Assess Drug Exposure and Target Engagement:
-
Problem: The inhibitor may have poor bioavailability or may not be reaching the tumor at sufficient concentrations to inhibit the target.
-
Solution: Perform a pharmacokinetic (PK) study to measure the concentration of the inhibitor in the plasma and tumor tissue over time. Concurrently, conduct a pharmacodynamic (PD) study to assess target engagement in the tumor by measuring pERK levels, KRAS-GTP levels, or target occupancy.[2][3][4][5] If exposure is low, consider optimizing the formulation or the route of administration.
-
-
Evaluate the Tumor Model:
-
Problem: The chosen tumor model may have intrinsic resistance mechanisms. The efficacy of KRas G12C inhibitors can be influenced by the tumor microenvironment and the host immune system.[6]
-
Solution: Consider using different cell line-derived xenograft (CDX) models or more clinically relevant patient-derived xenograft (PDX) or genetically engineered mouse models (GEMMs).[5] Studies have shown that the response to KRas G12C inhibitors can be diminished in immune-deficient mice, suggesting a role for the adaptive immune system.[6]
-
-
Investigate Resistance Mechanisms:
-
Problem: Tumors can develop primary or acquired resistance to KRas G12C inhibitors. This can be due to alterations in the KRas signaling pathway or activation of bypass pathways.
-
Solution: Analyze tumor samples for potential resistance mutations or alterations in key signaling molecules. Combination therapies targeting upstream or downstream effectors (e.g., SHP2, EGFR, or PI3K inhibitors) may be necessary to overcome resistance.[1][7]
-
Q6: I am observing toxicity or significant body weight loss in the treated mice. What should I do?
A6: Toxicity is a critical consideration in in vivo studies.
-
Reduce the Dose or Modify the Dosing Schedule:
-
Action: If toxicity is observed, the first step is to reduce the dose. Alternatively, an intermittent dosing schedule (e.g., dosing on consecutive days followed by a drug-free period) could be explored to maintain efficacy while minimizing toxicity.[2][3][4]
-
Example: For BI-0474, both once-weekly and twice-weekly dosing regimens were tested to assess efficacy and tolerability.[3][4]
-
-
Monitor Animal Health Closely:
-
Action: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake. Establish clear endpoints for humane euthanasia if severe toxicity is observed.
-
-
Refine the Formulation:
-
Action: In some cases, the vehicle used for formulation can contribute to toxicity. Consider testing alternative, well-tolerated vehicles.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for Preclinical KRas G12C Inhibitors
| Inhibitor | Mouse Model | Dose Range | Administration Route | Dosing Schedule | Reference |
| MRTX849 | H358 Xenograft | 10, 30, 100 mg/kg | Oral Gavage | Daily | [1] |
| MRTX849 | MIA PaCa-2 Xenograft | 5, 10, 20 mg/kg | Oral Gavage | Daily | [1] |
| BI-0474 | NCI-H358 Xenograft | 40 mg/kg | Intraperitoneal | Daily (for PD), Weekly or Twice Weekly (for efficacy) | [2][3][4] |
| JDQ443 | Various CDX Models | 10, 30, 100 mg/kg | Oral Gavage | Daily | [8] |
| Compound A | MiaPaCa2 Xenograft | 1, 5, 30 mg/kg | Not Specified | Daily | [5] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Dosage Optimization of this compound
-
Initial Dose-Finding Study (Single Dose):
-
Select a range of 3-4 doses based on in vitro potency and literature on similar compounds (e.g., 10, 30, 100 mg/kg).
-
Administer a single dose to small groups of tumor-bearing mice (n=3-5 per group).
-
Collect plasma and tumor samples at various time points (e.g., 2, 6, 24 hours) post-dose.
-
Analyze plasma for pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Analyze tumor tissue for pharmacodynamic markers (e.g., pERK levels, target occupancy) to establish a dose-response relationship.[1][2][5]
-
-
Repeat-Dose Tolerability Study:
-
Based on the single-dose study, select 2-3 doses for a repeat-dose study (e.g., 7-14 days of daily dosing).
-
Use non-tumor-bearing mice to assess toxicity and tolerability.
-
Monitor body weight daily and perform clinical observations.
-
At the end of the study, collect major organs for histopathological analysis to identify any potential organ toxicities.
-
-
Efficacy Study in Tumor-Bearing Mice:
-
Based on the tolerability and PD data, select the optimal dose(s) and dosing schedule for the efficacy study.
-
Randomize tumor-bearing mice into treatment and vehicle control groups (n=8-10 per group) once tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administer the inhibitor and vehicle according to the chosen schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic and biomarker analysis.
-
Visualizations
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. opnme.com [opnme.com]
- 4. opnme.com [opnme.com]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of KRas G12C Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical development of KRas G12C Inhibitor 1, with a focus on improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low oral bioavailability of small molecule inhibitors like this compound?
A1: Low oral bioavailability of small molecule inhibitors is often attributed to several factors:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[1][2]
-
Limited permeability: The drug may not efficiently cross the intestinal epithelium to enter systemic circulation.[3]
-
First-pass metabolism: The inhibitor may be extensively metabolized in the gut wall and/or liver by enzymes such as Cytochrome P450 (e.g., CYP3A4) before it reaches systemic circulation.[4][5]
-
Efflux by transporters: Transporters like P-glycoprotein (P-gp) actively pump the drug out of intestinal cells back into the gut lumen, reducing its net absorption.[3][4]
Q2: How can I assess the potential for poor bioavailability of this compound in early-stage experiments?
A2: Early in vitro and in silico models can provide valuable insights:
-
In vitro dissolution studies: These can help predict how well the inhibitor will dissolve in the gastrointestinal tract.[6]
-
In vitro permeability assays: Using cell lines like Caco-2 can help determine the potential for intestinal absorption and efflux.[6][7]
-
In vitro metabolism studies: Using liver microsomes or hepatocytes can help to understand the metabolic stability of the compound.
-
Computational modeling: In silico tools can predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q3: What are the first steps to take if I observe low in vivo efficacy of this compound that I suspect is due to poor bioavailability?
A3: If you suspect poor bioavailability is limiting the in vivo efficacy of your inhibitor, a systematic approach is recommended:
-
Confirm target engagement in vivo: Before assuming a bioavailability issue, verify that the inhibitor is reaching the tumor and engaging with KRas G12C at a sufficient level. This can be done through pharmacodynamic (PD) marker analysis in tumor tissue (e.g., p-ERK levels).
-
Conduct a pilot pharmacokinetic (PK) study: A pilot PK study in a relevant animal model (e.g., mouse, rat) will provide initial data on key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Analyze the physicochemical properties: Re-evaluate the solubility, permeability, and stability of your compound.
Troubleshooting Guides
Guide 1: Low Oral Bioavailability in Animal Studies
Problem: You have administered this compound orally to mice, but the plasma concentrations are very low, and you are not observing the expected anti-tumor efficacy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Experiments |
| Poor Solubility and Dissolution | The inhibitor is not dissolving effectively in the gastrointestinal tract. | 1. Formulation Optimization: Test different formulation strategies such as creating an amorphous solid dispersion, using co-solvents, or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[8][9] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8] |
| High First-Pass Metabolism | The inhibitor is being rapidly metabolized in the intestine and/or liver. | 1. In Vitro Metabolism Assays: Use liver microsomes to identify the specific CYP enzymes responsible for metabolism. 2. Co-administration with Inhibitors: In preclinical models, co-administer with a known inhibitor of the identified metabolizing enzyme (e.g., ketoconazole for CYP3A4) to see if bioavailability improves. Note: This is an experimental approach and not a long-term clinical strategy. |
| Efflux Transporter Activity | The inhibitor is a substrate for efflux transporters like P-gp. | 1. In Vitro Transporter Assays: Use cell lines overexpressing specific transporters to confirm if your inhibitor is a substrate. 2. Co-administration with Transporter Inhibitors: In preclinical models, co-administer with a P-gp inhibitor (e.g., verapamil) to assess the impact on absorption. |
Guide 2: High Inter-Individual Variability in Pharmacokinetic Data
Problem: You are observing significant variability in the plasma concentrations of this compound between individual animals in your study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Inaccurate or inconsistent administration of the oral dose. |
| Food Effects | The presence or absence of food in the stomach can significantly impact drug absorption. |
| Genetic Polymorphisms in Drug Metabolizing Enzymes | Natural variations in the expression or activity of metabolizing enzymes (e.g., CYPs) among animals. |
| Gastrointestinal pH and Motility | Differences in gastric pH and intestinal transit time can affect drug dissolution and absorption. |
Data Presentation: Pharmacokinetic Parameters of Selected KRas G12C Inhibitors
The following table summarizes publicly available pharmacokinetic data for two clinically approved KRas G12C inhibitors. This data can serve as a benchmark for your own preclinical studies.
| Inhibitor | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Adagrasib (MRTX849) | Rat | 30 mg/kg (oral) | 677.45 ± 58.72 | ~4 | - | 50.72 | [10] |
| ARS-1620 | Mouse | - | - | - | - | > 60 | [11] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and animal species.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral):
-
Add this compound to the apical (AP) side of the Transwell®.
-
At specified time points, collect samples from the basolateral (BL) side.
-
Quantify the concentration of the inhibitor in the BL samples using LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
Add this compound to the BL side.
-
At specified time points, collect samples from the AP side.
-
Quantify the concentration of the inhibitor in the AP samples.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Formulation and Dosing:
-
Prepare a stable and homogenous formulation of this compound suitable for oral gavage.
-
Administer a single oral dose to a cohort of mice (n=3-5 per time point).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
Visualizations
KRas Signaling Pathway
Caption: Simplified KRas signaling pathway and the mechanism of action for a G12C inhibitor.
Experimental Workflow for Improving Bioavailability
Caption: A workflow for identifying and addressing poor bioavailability of a drug candidate.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: A decision tree for troubleshooting the root cause of low in vivo efficacy.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [ouci.dntb.gov.ua]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting KRas G12C Inhibitor 1 Experiments
Welcome to the technical support center for KRas G12C Inhibitor 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies that may arise during experiments with KRas G12C inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing variable IC50 values for this compound in my cell viability assays?
A: Inconsistent IC50 values can stem from several factors related to both the experimental setup and the cancer cell lines themselves.
-
Cell Line Heterogeneity: Even within the same KRas G12C-mutant cell line, there can be inherent genetic and phenotypic heterogeneity.[1] Different subclones may possess varying sensitivities to the inhibitor. It is crucial to use cell lines from a reliable source and minimize passage numbers to maintain consistency.
-
Co-occurring Mutations: The presence of co-mutations in other genes, such as TP53, STK11, or KEAP1, can significantly influence the efficacy of KRas G12C inhibitors.[2] For instance, STK11 co-mutations have been associated with a poorer response to these inhibitors.
-
Assay-Specific Variability: The choice of cell viability assay can impact the results. For example, assays that measure metabolic activity (like MTT or MTS) may yield different results from those that measure ATP content or membrane integrity. Ensure your chosen assay is appropriate for your experimental goals and that you are consistent with the protocol.
-
Experimental Conditions: Factors such as cell seeding density, incubation time with the inhibitor, and serum concentration in the media can all affect IC50 values. It is essential to standardize these conditions across all experiments.
Q2: My western blots show incomplete inhibition of downstream signaling (e.g., p-ERK) even at high concentrations of the inhibitor. What could be the reason?
A: Incomplete pathway inhibition is a common challenge and can be attributed to several resistance mechanisms.
-
Feedback Reactivation: Inhibition of KRas G12C can lead to a release of negative feedback loops, resulting in the reactivation of upstream signaling molecules like receptor tyrosine kinases (RTKs) such as EGFR.[3] This can, in turn, reactivate the MAPK pathway.
-
Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the dependency on KRas. The PI3K/AKT/mTOR pathway is a common bypass route that can be activated to promote cell survival and proliferation despite KRas G12C inhibition.[1][2]
-
Presence of Wild-Type KRas: In heterozygous KRas G12C mutant cells, the presence of wild-type KRas can contribute to signaling and may be activated by upstream signals, thus compensating for the inhibition of the mutant allele.
-
Adaptive Resistance: Over time, cancer cells can develop adaptive resistance to KRas G12C inhibitors. This can involve the synthesis of new KRas G12C protein, which may be in a drug-insensitive state.
Q3: I'm seeing a discrepancy between in vitro and in vivo efficacy of the KRas G12C inhibitor. Why is this happening?
A: The transition from a controlled in vitro environment to a complex in vivo system often reveals differences in drug efficacy.
-
Tumor Microenvironment (TME): The TME plays a crucial role in drug response. Factors within the TME, such as stromal cells, immune cells, and the extracellular matrix, can provide survival signals to cancer cells, thereby reducing the inhibitor's effectiveness.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration and duration of inhibitor exposure at the tumor site in vivo can differ significantly from the constant exposure in cell culture. Suboptimal drug delivery or rapid clearance can lead to reduced efficacy.
-
Host Immune Response: The immune system can influence the overall anti-tumor effect of KRas G12C inhibitors. The interplay between the inhibitor and immune cells can either enhance or diminish the therapeutic outcome.
Q4: How can I confirm that the KRas G12C inhibitor is engaging with its target in my experimental system?
A: Target engagement assays are essential to verify that the inhibitor is binding to KRas G12C.
-
Biochemical Assays: Techniques like immunoaffinity enrichment followed by liquid chromatography-mass spectrometry (LC-MS/MS) can directly quantify the amount of inhibitor-bound KRas G12C protein in cell lysates or tumor biopsies.[4][5][6][7]
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to assess target engagement in intact cells. Binding of the inhibitor stabilizes the KRas G12C protein, leading to a shift in its thermal denaturation profile.
-
Proximity Ligation Assays (PLA): PLA can be used to visualize the interaction between the inhibitor and KRas G12C within cells, providing spatial information on target engagement.
Data Presentation
Table 1: In Vitro IC50 Values of Sotorasib in KRas G12C Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.006 | [8] |
| MIA PaCa-2 | Pancreatic Cancer | 0.009 | [8] |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | [8] |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in Previously Treated KRas G12C-Mutated NSCLC
| Inhibitor | Clinical Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 | 40.7% | 6.3 months | [9] |
| Adagrasib | KRYSTAL-12 | 32% | 5.5 months | [10][11] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the KRas G12C inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Western Blotting for p-ERK and Total ERK
This protocol allows for the detection of changes in the phosphorylation status of ERK, a key downstream effector of the KRas pathway.
-
Cell Lysis: Treat cells with the KRas G12C inhibitor for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cell Line-Specific Responses to KRAS G12C Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do different KRAS G12C mutant cell lines show varied sensitivity to the same KRAS G12C inhibitor?
A1: The heterogeneous response of KRAS G12C mutant cell lines to inhibitors is a well-documented phenomenon.[1][2] Several factors contribute to this variability:
-
Genetic Context: The presence of co-occurring mutations in other genes, such as STK11/LKB1 or KEAP1, can influence the signaling landscape of the cell and impact its dependence on the KRAS pathway.[3]
-
Cell Lineage and Transcriptional State: Cells of different lineages (e.g., epithelial vs. mesenchymal) exhibit distinct basal signaling pathway activation. For instance, epithelial-like cell lines may have higher basal ERBB2/3 signaling, while mesenchymal-like cell lines might show elevated FGFR or AXL signaling.[4][5] This can provide intrinsic bypass mechanisms.
-
Adaptive Resistance: Upon treatment with a KRAS G12C inhibitor, some cell lines can rapidly activate feedback loops and alternative signaling pathways to overcome the inhibition.[3][6] This can involve the reactivation of the MAPK pathway or the activation of the PI3K-AKT pathway.[1][2][6]
-
KRAS Allele Status: Whether the KRAS G12C mutation is heterozygous or homozygous can also affect the cellular response to inhibition.[1]
Q2: My cells initially respond to the KRAS G12C inhibitor, but then they develop resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to KRAS G12C inhibitors is a significant challenge. Resistance can emerge through various mechanisms, which can be broadly categorized as "on-target" and "off-target".
-
On-Target Resistance:
-
Off-Target Resistance:
-
Bypass Signaling Pathway Activation: This is a common mechanism where other signaling pathways become activated to compensate for the inhibition of KRAS. This can include:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation or activation of RTKs like EGFR, HER2, FGFR, and MET can reactivate downstream signaling.[3][6]
-
Activation of Downstream Effectors: Mutations or amplification of genes downstream of KRAS, such as NRAS, BRAF, and MEK, can lead to pathway reactivation.[8]
-
PI3K/AKT/mTOR Pathway Activation: Activation of this parallel pathway can promote cell survival and proliferation independently of the MAPK pathway.[1][7]
-
-
Histologic Transformation: In some cases, cancer cells can undergo a change in their cell type, for example, from adenocarcinoma to squamous cell carcinoma, which can confer resistance.[3][7]
-
Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT has been shown to lead to resistance to KRAS G12C inhibition.[3][7]
-
Q3: I am observing incomplete inhibition of downstream signaling (e.g., p-ERK) even at high concentrations of the KRAS G12C inhibitor. What could be the reason?
A3: Incomplete suppression of downstream signaling, such as phosphorylated ERK (p-ERK), is a common observation and can be attributed to several factors:
-
Rapid Feedback Reactivation: Inhibition of KRAS G12C can trigger a rapid feedback loop that leads to the reactivation of upstream signaling molecules, including receptor tyrosine kinases (RTKs).[6] This, in turn, can lead to the activation of wild-type RAS isoforms (HRAS and NRAS) and subsequent reactivation of the MAPK pathway.[6]
-
SHP2 Phosphatase Activity: The tyrosine phosphatase SHP2 is a critical node in RTK signaling. Its activation can mediate the reactivation of the RAS-MAPK pathway in the presence of a KRAS G12C inhibitor.[6]
-
Cell Line-Specific Signaling Networks: As mentioned earlier, the intrinsic signaling wiring of a particular cell line can make it less reliant on KRAS G12C for maintaining MAPK pathway activity.
Troubleshooting Guides
Problem 1: High IC50 values and poor cell killing in my cell line of interest.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Characterize the cell line: Perform baseline phospho-proteomics or western blotting to assess the activation state of key signaling pathways (e.g., MAPK, PI3K/AKT, RTKs).[4] 2. Consider combination therapies: Based on the baseline signaling, consider co-treating with inhibitors of bypass pathways. For example, if PI3K/AKT signaling is active, a combination with a PI3K inhibitor might be effective.[1] If RTK signaling is high, co-treatment with an RTK or SHP2 inhibitor could be beneficial.[5][6] |
| Suboptimal Experimental Conditions | 1. Verify inhibitor activity: Ensure the inhibitor is active and used at the correct concentration. 2. Optimize assay duration: The duration of the cell viability assay can influence the IC50 value. Consider running a time-course experiment. |
| Cell Culture Conditions | 1. Maintain consistent cell culture conditions: Variations in cell density, serum concentration, and passage number can affect drug response. |
Problem 2: My cells develop resistance to the KRAS G12C inhibitor over time.
| Potential Cause | Troubleshooting Steps |
| Emergence of Resistant Clones | 1. Analyze resistant cells: Isolate the resistant cell population and perform genomic and proteomic analyses to identify the mechanism of resistance. This could involve sequencing the KRAS gene for secondary mutations or analyzing the activation state of bypass pathways.[8] 2. Test combination therapies: Based on the identified resistance mechanism, test combinations of the KRAS G12C inhibitor with a second agent that targets the bypass pathway. For example, if a BRAF mutation is acquired, a combination with a BRAF inhibitor may be effective. |
| Adaptive Resistance | 1. Short-term vs. Long-term response: Differentiate between early adaptive resistance (within hours to days) and long-term acquired resistance (weeks to months). 2. Consider intermittent dosing: In some preclinical models, intermittent dosing schedules have been explored to delay the onset of resistance. |
Data Presentation
Table 1: In Vitro Sensitivity of Human KRAS G12C-Mutant Lung Cancer Cell Lines to KRAS G12C Inhibitors
| Cell Line | MRTX-1257 IC50 (nM) | AMG-510 (Sotorasib) IC50 (nM) |
| Range | 0.1 - 356 | 0.3 - 2534 |
Data extracted from a study analyzing a panel of 13 human KRAS G12C-mutant lung cancer cell lines.[9][10]
Table 2: In Vitro Sensitivity of Murine KRAS G12C-Driven Lung Cancer Cell Lines to KRAS G12C Inhibitors
| Cell Line | MRTX-1257 IC50 (nM) | AMG-510 (Sotorasib) IC50 (nM) | MRTX-849 IC50 (nM) |
| LLC-NRAS KO | ~10 | ~100 | ~10 |
| mKRC.1 | ~1 | ~10 | ~1 |
| CMT-KRAS G12C | ~10 | ~100 | ~10 |
IC50 values are approximate and based on graphical data from the source.[11]
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of KRAS G12C inhibitors on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 100-200 cells per well in triplicate.
-
Allow cells to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor (e.g., MRTX-1257, AMG-510, adagrasib) and any combination drugs in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the drugs. Include a DMSO control.
-
-
Incubation:
-
Incubate the plates for 7-10 days.[11]
-
-
Viability Assessment:
-
Assess cell number using a fluorescent dye-based assay such as CyQuant, or a colorimetric assay like MTT or crystal violet.
-
-
Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Calculate the IC50 values using a non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).[11]
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins.
-
Cell Lysis:
-
Plate cells and treat with the KRAS G12C inhibitor for the desired time points (e.g., 2, 6, 24 hours).[10]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, KRAS) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using software like ImageJ.[1] Normalize the phosphoprotein signal to the total protein signal.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Technical Support Center: Impact of Co-occurring Mutations on KRAS G12C Inhibitor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of co-occurring mutations on the efficacy of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-occurring mutations that impact the efficacy of KRAS G12C inhibitors in non-small cell lung cancer (NSCLC)?
A1: Clinical studies have identified several key co-occurring mutations in tumor suppressor genes that are associated with reduced efficacy of KRAS G12C inhibitors like sotorasib and adagrasib in NSCLC. The most significant of these are inactivating mutations in KEAP1, SMARCA4, and CDKN2A.[1][2][3][4] Patients with tumors harboring these co-mutations often exhibit poorer clinical outcomes, including lower objective response rates (ORR), shorter progression-free survival (PFS), and reduced overall survival (OS).[1][2][5]
Q2: How do co-occurring mutations in KEAP1, SMARCA4, and CDKN2A affect patient outcomes with KRAS G12C inhibitor therapy?
A2: Co-mutations in KEAP1, SMARCA4, and CDKN2A are independent determinants of inferior clinical outcomes for patients with advanced KRAS G12C-mutant NSCLC treated with KRAS G12C inhibitors.[1][2] These mutations are collectively found in a significant portion of patients and are enriched in those who experience early disease progression.[1][4] For instance, one major study reported that these three co-mutations were present in approximately 32% of the patient cohort and accounted for nearly half of the patients with early disease progression (PFS ≤ 3 months).[1]
Q3: Are there co-mutations that are not associated with a negative impact on KRAS G12C inhibitor efficacy?
A3: The impact of some common co-mutations, such as those in TP53 and STK11, on the efficacy of KRAS G12C inhibitors is less clear-cut and may not be associated with the same degree of negative outcomes as KEAP1, SMARCA4, and CDKN2A mutations.[4][6] Some studies have shown that responses to sotorasib and adagrasib can be observed across different STK11 mutation statuses.[7]
Q4: What are the known mechanisms of acquired resistance to KRAS G12C inhibitors?
A4: Acquired resistance to KRAS G12C inhibitors can occur through various mechanisms. These include the development of secondary mutations in the KRAS gene itself at different codons, which can prevent the inhibitor from binding effectively.[8] Additionally, resistance can arise from the activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK and PI3K/AKT pathways, often through mutations or amplifications in other oncogenes.[4]
Troubleshooting Guides
Problem 1: Unexpectedly low efficacy of a KRAS G12C inhibitor in our in vitro cell-based assays.
Possible Cause 1: Presence of intrinsic resistance mechanisms in the cell line.
-
Troubleshooting Step: Perform genomic profiling of your cell line to check for co-occurring mutations in genes such as KEAP1, SMARCA4, and CDKN2A. The presence of these mutations may confer intrinsic resistance.
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Ensure that the concentration of the inhibitor and the incubation time are appropriate for the specific cell line being used. Refer to the detailed experimental protocols below for guidance on optimizing a cell viability assay.
Problem 2: Our xenograft tumor model shows initial response to a KRAS G12C inhibitor, followed by rapid regrowth.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Step: At the end of the study, excise the resistant tumors and perform genomic and proteomic analyses to identify potential mechanisms of acquired resistance. This could include looking for secondary KRAS mutations or upregulation of bypass signaling pathways via western blot.
Possible Cause 2: Suboptimal dosing or treatment schedule.
-
Troubleshooting Step: Review the dosing regimen and ensure it is consistent with established protocols for in vivo studies with KRAS G12C inhibitors. Consider pharmacokinetic and pharmacodynamic studies to ensure adequate drug exposure in the tumor tissue.
Quantitative Data Summary
The following tables summarize the clinical efficacy of sotorasib and adagrasib in KRAS G12C-mutant NSCLC with and without key co-occurring mutations.
Table 1: Impact of Co-occurring Mutations on Sotorasib Efficacy in Advanced KRAS G12C-Mutant NSCLC
| Co-mutation Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Overall Population | 37.1% - 41% | 6.3 - 6.8 months | 12.5 months |
| KEAP1 Mutant | Lower response rates observed | Shorter PFS (HR for progression: 3.19) | Shorter OS (HR for death: 4.10) |
| SMARCA4 Mutant | Associated with early progression | 1.6 months | 4.9 months |
| CDKN2A Mutant | Associated with early progression | Shorter PFS | Shorter OS |
| STK11 Mutant | No significant difference in PFS/OS | No significant difference in PFS/OS | No significant difference in PFS/OS |
| TP53 Mutant | No significant difference in PFS/OS | No significant difference in PFS/OS | No significant difference in PFS/OS |
Data compiled from multiple sources.[1][6][9][10][11][12]
Table 2: Impact of Co-occurring Mutations on Adagrasib Efficacy in Advanced KRAS G12C-Mutant NSCLC
| Co-mutation Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Overall Population | 42.9% - 43% | 6.5 - 6.9 months | 12.6 - 14.1 months |
| KEAP1 Mutant | 28.6% | 4.1 months | Not Reported |
| SMARCA4 Mutant | Associated with poorer outcomes | Shorter PFS | Shorter OS |
| CDKN2A Mutant | 28.6% | 8.4 months | Not Reported |
| STK11 Mutant | 57.1% | 4.2 months | Not Reported |
| TP53 Mutant | 58.3% | 8.7 months | Not Reported |
Data compiled from multiple sources.[13][14][15][16][17][18]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for assessing the effect of KRAS G12C inhibitors on the viability of cancer cell lines.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
DMSO (vehicle control)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium for a 96-well plate (adjust volume for 384-well plates).
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add the diluted compounds to the respective wells.
-
Incubate for 72 hours at 37°C.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the results as percent viability versus inhibitor concentration and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for KRAS Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK1/2.
Materials:
-
Cell lysates from treated and untreated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)
-
Rabbit anti-total ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total protein and loading control):
-
If necessary, strip the membrane using a stripping buffer.
-
Wash the membrane and re-block before incubating with the primary antibody for total ERK1/2, followed by the loading control antibody, repeating the immunoblotting steps for each.
-
Tumor Xenograft Model
This protocol outlines a general procedure for establishing and treating a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of KRAS G12C inhibitors.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel (optional)
-
KRAS G12C inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the KRAS G12C inhibitor (e.g., sotorasib at 30 mg/kg or adagrasib at 100 mg/kg) or vehicle control daily via oral gavage.
-
Continue treatment for a specified period (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, or genomic analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Visualizations
Caption: Simplified KRAS signaling pathway.
Caption: Experimental workflow for assessing inhibitor efficacy.
Caption: Impact of co-mutations on treatment outcome.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 4. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Characterization of ERK1 and ERK2 Phosphorylation | Bio-Techne [bio-techne.com]
- 6. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS Inhibitor Adagrasib Shows Activity in Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Investigational Adagrasib Delivers Positive Results in Registration-Enabling Study of Patients with KRASG12C-Mutated Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2. Cell viability assay [bio-protocol.org]
- 17. scribd.com [scribd.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Bypass Signaling in KRAS G12C Inhibitor Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on KRAS G12C inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line is showing innate resistance to sotorasib/adagrasib. What are the potential underlying mechanisms?
A1: Innate resistance to KRAS G12C inhibitors can be multifactorial. One primary mechanism is the presence of pre-existing bypass pathways that are not dependent on KRAS G12C signaling for cell survival and proliferation. These can include concurrent activating mutations in other oncogenes (e.g., PIK3CA) or loss-of-function mutations in tumor suppressor genes (e.g., PTEN). Additionally, some tumor types, like colorectal cancer, exhibit intrinsic resistance due to feedback activation of upstream receptors like the epidermal growth factor receptor (EGFR).[1][2][3]
Q2: My cells initially responded to a KRAS G12C inhibitor, but have now developed acquired resistance. What are the common bypass signaling pathways involved?
A2: Acquired resistance to KRAS G12C inhibitors is frequently driven by the activation of bypass signaling pathways that reactivate downstream signaling, primarily the MAPK and/or PI3K/AKT pathways, despite continued KRAS G12C inhibition.[4][5] Common mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs such as EGFR, MET, FGFR1, and HER2 can reactivate the MAPK pathway.[6][7][8]
-
Downstream Mutations: Acquired mutations in genes downstream of KRAS, such as NRAS, BRAF, or MAP2K1 (MEK1), can lead to MAPK pathway reactivation independent of KRAS G12C.[9]
-
PI3K/AKT/mTOR Pathway Activation: This can occur through loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[4][10][11]
-
On-target KRAS Mutations: Secondary mutations in the KRAS gene can prevent the inhibitor from binding to the G12C residue.[1][9]
-
Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), the tumor can change its histology, for example, from adenocarcinoma to squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[9]
Q3: I am observing MAPK pathway reactivation (e.g., increased p-ERK) in my resistant cells despite confirming KRAS G12C inhibition. How do I identify the specific bypass track?
A3: To dissect the specific bypass pathway, a multi-pronged approach is recommended:
-
Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases simultaneously. This can help identify upstream activators like p-EGFR or p-MET.
-
Next-Generation Sequencing (NGS): Perform targeted NGS on your resistant cell lines to identify acquired mutations in key signaling molecules like NRAS, BRAF, MAP2K1, PIK3CA, and PTEN.
-
Western Blotting: Validate the findings from your screen and sequencing by performing Western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-EGFR, p-MET, p-AKT, p-S6).
Q4: How can I confirm that MET amplification is the cause of resistance in my cell line?
A4: To confirm MET-driven resistance, you can perform the following experiments:
-
MET Inhibition: Treat your resistant cells with a combination of the KRAS G12C inhibitor and a MET inhibitor (e.g., crizotinib or capmatinib). If the resistance is MET-dependent, you should observe a restoration of sensitivity.[6][7][8]
-
siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knock down MET expression in your resistant cells. A reduction in cell viability upon MET knockdown in the presence of the KRAS G12C inhibitor would confirm MET's role in resistance.
-
Fluorescence In Situ Hybridization (FISH) or qPCR: These techniques can be used to confirm the amplification of the MET gene at the DNA level.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High cell density can lead to nutrient depletion and affect drug response.[12] |
| Assay Incubation Time | Ensure a consistent incubation time with the drug. IC50 values can be time-dependent.[13] |
| Reagent Quality | Use fresh, high-quality reagents (e.g., MTT, CellTiter-Glo). Ensure proper storage and handling. |
| Data Analysis | Utilize a consistent and appropriate method for calculating IC50 values, such as a non-linear regression curve fit.[14] |
Issue 2: No detectable interaction in Co-Immunoprecipitation (Co-IP) of KRAS and RAF.
| Potential Cause | Troubleshooting Step |
| Lysis Buffer Conditions | Use a gentle lysis buffer that preserves protein-protein interactions. Avoid harsh detergents and high salt concentrations. |
| Antibody Selection | Use a Co-IP validated antibody that recognizes the native conformation of your protein of interest.[15] |
| Insufficient Protein | Ensure you are starting with a sufficient amount of protein lysate. |
| Washing Steps | Optimize the number and stringency of your wash steps to reduce background without disrupting the protein complex.[15] |
Quantitative Data Summary
Table 1: Prevalence of KRAS G12C Mutations in Various Cancers
| Cancer Type | Prevalence of KRAS G12C |
| Non-Small Cell Lung Cancer (NSCLC) | ~13%[16] |
| Colorectal Cancer (CRC) | ~3-4%[17] |
| Pancreatic Cancer | ~1-2% |
| Appendiceal Cancer | ~3.3%[9] |
| Small Bowel Cancer | ~3.1%[9] |
Table 2: Frequency of Acquired Resistance Mechanisms to Adagrasib in a Clinical Trial
| Resistance Mechanism | Frequency in Patients with Identified Mechanisms (n=17) |
| Acquired KRAS Alterations | 53% |
| G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C | |
| High-level amplification of KRAS G12C | |
| Bypass Mechanisms | |
| MET amplification | |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | |
| Loss-of-function mutations in NF1 and PTEN | |
| Multiple Co-occurring Mechanisms | More common in colorectal cancer |
Data adapted from a study on patients treated with adagrasib.[9]
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated RTKs and Downstream Effectors
Objective: To assess the activation state of bypass signaling pathways by measuring the phosphorylation of key proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: p-EGFR (Tyr1068), p-MET (Tyr1234/1235), p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), total EGFR, total MET, total ERK1/2, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11][18][19]
Protocol 2: Co-Immunoprecipitation (Co-IP) of KRAS G12C and RAF1
Objective: To determine if the interaction between KRAS G12C and its downstream effector RAF1 is altered in resistant cells.
Materials:
-
Co-IP lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer).
-
Anti-KRAS G12C antibody for immunoprecipitation.
-
Anti-RAF1 antibody for Western blotting.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30 minutes to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-KRAS G12C antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-RAF1 antibody.[20][21][22][23]
Protocol 3: Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor.
Materials:
-
96-well cell culture plates.
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[12][13][14]
Protocol 4: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to KRAS G12C inhibitors.
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of the parental cell line to the KRAS G12C inhibitor (e.g., sotorasib).
-
Dose Escalation: Continuously culture the parental cells in the presence of the inhibitor, starting at a low concentration (e.g., IC20).
-
Gradual Increase: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Monitoring: Monitor the cells for signs of resistance, such as increased proliferation rate in the presence of the drug.
-
Clonal Selection: Once resistance is established at a high drug concentration, single-cell clone the resistant population to obtain homogenous resistant cell lines.
-
Characterization: Characterize the resistant clones by determining their IC50 and investigating the underlying resistance mechanisms using the protocols described above.
Visualizations
References
- 1. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 4. Client Challenge [elifesciences.org]
- 5. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KRAS Inhibitor Resistance in MET-Amplified KRAS G12C Non-Small Cell Lung Cancer Induced By RAS- and Non-RAS-Mediated Cell Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 10. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. findkrasg12c.com [findkrasg12c.com]
- 16. Prevalence of KRAS G12C Mutation and Co-mutations and Associated Clinical Outcomes in Patients With Colorectal Cancer: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling [frontiersin.org]
- 19. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Comparing KRas G12C inhibitor 1 to sotorasib and adagrasib
A Comparative Guide to KRas G12C Inhibitors: Sotorasib, Adagrasib, and MRTX1257
The discovery of small molecules that can directly target the KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib (Lumakras®) and adagrasib (Krazati®) are two FDA-approved inhibitors that have demonstrated clinical efficacy in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors. This guide provides a detailed comparison of these two clinical agents with MRTX1257, a potent preclinical KRAS G12C inhibitor, to offer researchers and drug development professionals a comprehensive overview of their respective profiles.
Biochemical and Cellular Potency
Sotorasib, adagrasib, and MRTX1257 are all covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue of KRAS G12C, locking the protein in its inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK/ERK cascade, thereby inhibiting cancer cell proliferation. The biochemical and cellular potencies of these inhibitors are summarized below.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | MRTX1257 |
| p-ERK Inhibition IC₅₀ | ~1-10 nM (in various cell lines) | 1 nM (H358 cells) | 0.9 nM (H358 cells)[1] |
| Cell Viability IC₅₀ (2D) | 6-9 nM (NCI-H358, MIA PaCa-2)[2] | 10-973 nM (across 17 KRAS G12C cell lines)[3][4] | Not explicitly reported, but potent inhibition observed |
| Cell Viability IC₅₀ (3D) | Not explicitly reported | 0.2-1042 nM (across 17 KRAS G12C cell lines)[3][4] | Not explicitly reported, but potent inhibition observed |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are critical to its efficacy and safety. The following table summarizes key pharmacokinetic parameters for sotorasib, adagrasib, and MRTX1257.
| Parameter | Sotorasib | Adagrasib | MRTX1257 |
| Bioavailability | Saturable absorption at doses of 180-960mg[5] | Dose-proportional increase in AUC and Cmax from 400-600mg | 31% (mouse, 30 mg/kg PO)[6] |
| Half-life (t₁/₂) | 5.5 hours | 24 hours[7] | Not explicitly reported |
| Metabolism | Predominantly through conjugation and CYP3A | Primarily by CYP3A4[7] | Not explicitly reported |
Clinical Efficacy and Safety
Sotorasib and adagrasib have undergone extensive clinical evaluation, leading to their approval for the treatment of KRAS G12C-mutated NSCLC. MRTX1257 is a preclinical compound and has not been tested in humans.
| Parameter | Sotorasib | Adagrasib |
| Objective Response Rate (ORR) in NSCLC | 37% (CodeBreak 100)[8] | 43-45% (KRYSTAL-1)[7][8] |
| Median Progression-Free Survival (PFS) in NSCLC | 6.8 months (CodeBreak 100) | 6.5 months (KRYSTAL-1)[7] |
| Common Adverse Events | Diarrhea, nausea, fatigue, hepatotoxicity | Nausea, diarrhea, vomiting, fatigue, hepatotoxicity, QTc prolongation[9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers interested in replicating or building upon these findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS G12C-GTP Binding
This assay is designed to screen for inhibitors that prevent the exchange of GDP for GTP on KRAS G12C, thereby keeping it in its inactive state.
Materials:
-
Recombinant GDP-loaded KRAS G12C protein
-
GTPγS-Eu (Europium-labeled non-hydrolyzable GTP analog)
-
Anti-KRAS antibody conjugated to an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well low-volume plates
-
TR-FRET plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitors (sotorasib, adagrasib, MRTX1257) in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted inhibitor.
-
Add 4 µL of a solution containing GDP-loaded KRAS G12C protein to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add 4 µL of a solution containing GTPγS-Eu to initiate the nucleotide exchange reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a solution containing the anti-KRAS-d2 antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against inhibitor concentration to determine the IC₅₀.
AlphaLISA Assay for Phospho-ERK (p-ERK) Inhibition
This assay quantifies the level of phosphorylated ERK in cell lysates, a downstream marker of KRAS pathway activation.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (provided with AlphaLISA kit)
-
AlphaLISA SureFire Ultra p-ERK 1/2 (Thr202/Tyr204) Assay Kit (contains acceptor beads, donor beads, and antibodies)
-
Alpha-enabled plate reader
Protocol:
-
Seed KRAS G12C mutant cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified time (e.g., 2 hours).
-
Lyse the cells by adding AlphaLISA lysis buffer and incubate for 10 minutes with shaking.
-
Transfer 5 µL of the cell lysate to a 384-well ProxiPlate.
-
Add 5 µL of the AlphaLISA acceptor bead mix (containing anti-p-ERK antibody) to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the AlphaLISA donor bead mix (containing streptavidin-coated donor beads and a biotinylated anti-total ERK antibody).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against inhibitor concentration to determine the IC₅₀ for p-ERK inhibition.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitors
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against inhibitor concentration to determine the IC₅₀ for cell viability.[3]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patientpower.info [patientpower.info]
- 9. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
A Head-to-Head Comparison of KRAS G12C Inhibitors: Sotorasib, Adagrasib, and Divarasib
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of inhibitors targeting the KRAS G12C mutation, a prevalent driver in various cancers, has marked a significant breakthrough in oncology. This guide provides an objective, data-driven comparison of the two FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib, alongside the promising next-generation inhibitor, divarasib. We delve into their preclinical potency, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies to aid researchers in their understanding and future development efforts in this space.
Introduction to KRAS G12C and its Inhibitors
The KRAS protein is a critical signaling molecule that, when mutated, can become constitutively active, leading to uncontrolled cell growth and tumor formation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly common in non-small cell lung cancer (NSCLC) and colorectal cancer. Sotorasib (Lumakras®) and adagrasib (Krazati®) are the first-in-class inhibitors to receive FDA approval for the treatment of KRAS G12C-mutated NSCLC. Divarasib is a next-generation inhibitor currently in clinical development that has shown significant promise in early trials. These inhibitors work by covalently binding to the mutant cysteine, locking the KRAS protein in an inactive state.
Preclinical Performance: Potency and Selectivity
Preclinical studies have been instrumental in differentiating the potency and selectivity of these inhibitors. Divarasib has demonstrated significantly higher potency and selectivity for KRAS G12C compared to sotorasib and adagrasib in in-vitro assays.
| Inhibitor | Target | IC50 (Concentration for 50% Inhibition) | Selectivity |
| Sotorasib | KRAS G12C | Varies by cell line | Selective for G12C mutant |
| Adagrasib | KRAS G12C | Varies by cell line | Selective for G12C mutant |
| Divarasib | KRAS G12C | 5 to 20 times more potent than sotorasib and adagrasib[1] | Up to 50 times more selective than sotorasib and adagrasib[1] |
Table 1: Preclinical Potency and Selectivity of KRAS G12C Inhibitors. IC50 values can vary depending on the cell line and assay conditions. The data for divarasib highlights its enhanced preclinical profile.
Clinical Efficacy: A Comparative Analysis
Clinical trials have provided valuable insights into the real-world performance of these inhibitors in patients with KRAS G12C-mutated cancers, primarily NSCLC and colorectal cancer.
Non-Small Cell Lung Cancer (NSCLC)
In previously treated KRAS G12C-mutated NSCLC, all three inhibitors have demonstrated clinical activity. However, divarasib has shown numerically higher response rates and longer progression-free survival in its early-phase trial compared to the pivotal trials for sotorasib and adagrasib.
| Clinical Trial | Inhibitor | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| CodeBreaK 100 (Phase 2) | Sotorasib | 37.1%[2][3] | 10.0 months[3] | 6.8 months[2][3] |
| KRYSTAL-1 (Phase 2) | Adagrasib | 43.0%[4][5] | 12.4 months[4][5] | 6.9 months[4][5] |
| Phase 1 Trial | Divarasib | 53.4%[6] | Not Reached | 15.3 months[7] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Previously Treated Non-Small Cell Lung Cancer. Data is derived from the respective clinical trials. It is important to note that cross-trial comparisons have limitations due to differences in study populations and designs.
Colorectal Cancer (CRC)
The efficacy of KRAS G12C inhibitors as monotherapy in colorectal cancer has been more modest compared to NSCLC. Combination therapies are being actively investigated to improve outcomes in this patient population.
| Clinical Trial | Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CodeBreaK 100 (Phase 2) | Sotorasib | 9.7%[8] | 4.0 months[8] |
| KRYSTAL-1 (Phase 2) | Adagrasib | 19%[8] | 5.6 months[8] |
| Phase 1 Trial | Divarasib | 29.1% | 5.6 months |
Table 3: Clinical Efficacy of KRAS G12C Inhibitors in Previously Treated Colorectal Cancer.
Safety and Tolerability
The safety profiles of sotorasib and adagrasib are generally manageable, with common treatment-related adverse events (TRAEs) being gastrointestinal in nature. Adagrasib has a noted warning for QTc prolongation.[7] Divarasib's safety profile from its Phase 1 trial appears acceptable, with mostly low-grade and reversible adverse events.[1]
| Inhibitor | Common Treatment-Related Adverse Events (Any Grade) | Grade ≥3 Treatment-Related Adverse Events |
| Sotorasib | Diarrhea, nausea, fatigue, increased liver enzymes[3] | 19.8%[3] |
| Adagrasib | Diarrhea, nausea, vomiting, fatigue | 34% |
| Divarasib | Nausea, diarrhea, vomiting | 11% |
Table 4: Common Treatment-Related Adverse Events of KRAS G12C Inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: A typical experimental workflow for evaluating KRAS G12C inhibitors.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol outlines a common method for assessing the effect of KRAS G12C inhibitors on the viability of cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well plates
-
KRAS G12C inhibitor stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.[10]
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.[9]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background fluorescence (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using appropriate software.
Western Blot for p-ERK and Total ERK
This protocol is used to determine the extent to which KRAS G12C inhibitors block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cell lines
-
KRAS G12C inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the KRAS G12C inhibitor for the desired time. Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed with the anti-total ERK1/2 antibody, following steps 5-10.[12]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of KRAS G12C inhibitors in a mouse model.
Materials:
-
KRAS G12C mutant cancer cell line
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
KRAS G12C inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[13]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the KRAS G12C inhibitor and vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Continue to measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week) throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The landscape of KRAS G12C targeted therapy is rapidly evolving. While sotorasib and adagrasib have established a new standard of care for patients with KRAS G12C-mutated NSCLC, the next-generation inhibitor divarasib has demonstrated superior preclinical potency and promising early clinical data that may translate into improved patient outcomes. The ongoing head-to-head clinical trials will be crucial in definitively establishing the comparative efficacy and safety of these agents. For researchers, the detailed experimental protocols provided in this guide offer a foundation for the continued evaluation and development of novel KRAS G12C inhibitors and combination strategies to overcome resistance and broaden the impact of this important class of targeted therapies.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. patientpower.info [patientpower.info]
- 3. youtube.com [youtube.com]
- 4. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 5. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 6. youtube.com [youtube.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. labbox.es [labbox.es]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating KRas G12C Inhibitor Target Engagement in Cells: A Comparative Guide
The development of covalent inhibitors targeting the KRas G12C mutation has marked a significant breakthrough in cancer therapy.[1][2][3][4] Validating that these inhibitors effectively engage their target within the complex cellular environment is crucial for their preclinical and clinical development. This guide provides a comparative overview of key experimental methods to assess KRas G12C inhibitor target engagement in cells, complete with experimental data and detailed protocols.
KRas G12C Signaling Pathway
KRas is a small GTPase that functions as a molecular switch in signal transduction pathways regulating cell growth, proliferation, and survival. The G12C mutation results in a constitutively active protein, driving oncogenesis. KRas G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling.[5]
Comparison of Target Engagement Validation Methods
Several robust methods are available to quantify the extent to which a KRas G12C inhibitor binds to its target in a cellular context. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS)-based Proteomics | Quantifies the inhibitor-bound (adducted) and unbound KRas G12C peptides.[6][7][8][9] | Highly sensitive and specific, provides direct evidence of covalent modification, can be used in tissues.[6][8][9][10][11] | Requires specialized equipment and expertise, can be low-throughput.[7] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of KRas G12C upon inhibitor binding.[12][13][14] | Can be performed in intact cells and tissues, does not require inhibitor labeling.[13] | Indirect measure of target engagement, potential for off-target effects to influence results. |
| Western Blotting | Detects changes in downstream signaling (e.g., p-ERK) or uses antibodies specific to the drug-bound conformation. | Widely accessible, relatively inexpensive, provides information on pathway modulation.[15] | Indirect, may not be as quantitative as MS, antibody availability can be a limitation. |
| Co-Immunoprecipitation (Co-IP) | Assesses the disruption of KRas G12C interaction with its binding partners (e.g., RAF). | Provides functional readout of target engagement. | Can be prone to artifacts, may not be suitable for high-throughput screening. |
Experimental Methodologies
Here, we provide detailed workflows and protocols for the key methods used to validate KRas G12C inhibitor target engagement.
Mass Spectrometry-Based Proteomics
This method provides a direct and quantitative measurement of the covalent modification of KRas G12C by an inhibitor.
Detailed Protocol:
-
Cell Treatment: Plate KRas G12C mutant cells (e.g., NCI-H358) and treat with the inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Sample Preparation:
-
Take a defined amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the extent of target engagement as the ratio of the adducted peptide to the total (adducted + unadducted) peptide.
-
Cellular Thermal Shift Assay (CETSA)
CETSA measures the stabilization of KRas G12C upon inhibitor binding, which alters its melting temperature (Tm).
Detailed Protocol:
-
Cell Treatment: Treat KRas G12C mutant cells with the inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation:
-
For intact cells, lyse by freeze-thaw cycles.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the levels of soluble KRas G12C at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble KRas G12C relative to the unheated control against temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) between the inhibitor-treated and control samples indicates target engagement.[12][14]
-
Western Blotting for Downstream Signaling
This method assesses target engagement indirectly by measuring the inhibition of downstream signaling pathways, such as the MAPK pathway (p-ERK).
Detailed Protocol:
-
Cell Treatment: Treat KRas G12C mutant cells with a dose-response of the inhibitor for a defined period.
-
Cell Lysis: Lyse cells in a buffer that preserves phosphorylation states (containing phosphatase inhibitors).
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence or fluorescence-based method.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if the inhibitor disrupts the interaction between KRas G12C and its downstream effectors, such as RAF.
Detailed Protocol:
-
Cell Treatment: Treat KRas G12C mutant cells with the inhibitor or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody specific for KRas.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against KRas and the expected interacting partner (e.g., RAF). A decrease in the co-precipitated RAF in the inhibitor-treated sample indicates target engagement and disruption of the protein complex.
-
Performance of KRas G12C Inhibitors
Sotorasib (AMG 510) and adagrasib (MRTX849) are two FDA-approved inhibitors of KRas G12C.[2][16][17][18][19] Their cellular activities have been characterized in various preclinical models.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | p-ERK Inhibition | ~10 nM | [13][20] |
| MIA PaCa-2 (Pancreatic) | Viability | ~5 nM | [10] | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | p-ERK Inhibition | ~25 nM | [21] |
| NCI-H23 (NSCLC) | KRas Degradation (PROTAC) | DC50 ~0.25 µM | [21] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions.
Conclusion
Validating the target engagement of KRas G12C inhibitors in a cellular context is a critical step in their development. This guide has provided a comparative overview of the primary methods used for this purpose: mass spectrometry-based proteomics, cellular thermal shift assays, Western blotting, and co-immunoprecipitation. Each method offers unique advantages and provides complementary information. By selecting the appropriate assay and following robust experimental protocols, researchers can confidently assess the cellular potency and mechanism of action of novel KRas G12C inhibitors, ultimately accelerating the development of more effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 3. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. researchgate.net [researchgate.net]
- 19. news.bms.com [news.bms.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the KRAS G12C mutation, long considered an "undruggable" target, represents a significant breakthrough in oncology. This guide provides a comprehensive comparison of two leading FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib, based on pivotal clinical trial data. We delve into their efficacy, safety profiles, and the underlying molecular pathways they target.
Efficacy and Clinical Outcomes
Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) have both demonstrated meaningful clinical activity in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy data from their respective pivotal clinical trials.
Sotorasib (CodeBreaK 100 & 200)
The CodeBreaK clinical trial program has been instrumental in establishing the efficacy of sotorasib. The Phase 1/2 CodeBreaK 100 trial provided the initial evidence of its activity, leading to its accelerated approval.[1] The subsequent Phase 3 CodeBreaK 200 trial was a confirmatory study comparing sotorasib to standard-of-care chemotherapy (docetaxel).[2][3][4]
| Efficacy Endpoint | CodeBreaK 100 (Phase 1/2, NSCLC Cohort, n=124) | CodeBreaK 200 (Phase 3, NSCLC, n=171) |
| Objective Response Rate (ORR) | 36% (95% CI, 28-45)[1] | 28.1%[3][4] |
| Median Progression-Free Survival (PFS) | 6.8 months (95% CI, 5.1-8.2)[5] | 5.6 months[3][4][6] |
| Median Overall Survival (OS) | 12.5 months (95% CI, 10.0-NE)[5] | 10.6 months[4] |
| Median Duration of Response (DoR) | 10.0 months (95% CI, 6.9-NE)[1] | 8.6 months[4] |
| Disease Control Rate (DCR) | Not Reported | 82.5%[4] |
Adagrasib (KRYSTAL-1 & KRYSTAL-12)
Adagrasib's clinical development has been anchored by the KRYSTAL-1 and the confirmatory KRYSTAL-12 trials, which evaluated its efficacy and safety in patients with KRAS G12C-mutated advanced solid tumors.[7][8][9][10][11]
| Efficacy Endpoint | KRYSTAL-1 (Phase 2, NSCLC Cohort, n=112) | KRYSTAL-12 (Phase 3, NSCLC, n=301) |
| Objective Response Rate (ORR) | 42.9%[12] | 32%[11] |
| Median Progression-Free Survival (PFS) | 6.5 months (95% CI, 4.7-8.4)[12] | 5.5 months[7][11] |
| Median Overall Survival (OS) | 12.6 months (95% CI, 9.2-NE)[12] | Not yet mature[10] |
| Median Duration of Response (DoR) | 8.5 months (95% CI, 6.2-13.8)[12] | 8.3 months[7] |
| Disease Control Rate (DCR) | 79.5%[12] | Not Reported |
Safety and Tolerability
Both sotorasib and adagrasib have manageable safety profiles, with the most common treatment-related adverse events (TRAEs) being gastrointestinal in nature.
Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Sotorasib (CodeBreaK 100)[1] | Adagrasib (KRYSTAL-1)[12] |
| Diarrhea | 31% | 62.9% |
| Nausea | 19% | 62.1% |
| Fatigue | 21% | 40.5% |
| Musculoskeletal pain | 31% | Not Reported |
| Vomiting | Not Reported | 47.4% |
| Increased ALT/AST | 15% (ALT), 15% (AST) | 27.6% (ALT), 25% (AST) |
| Increased Blood Creatinine | Not Reported | 25.9% |
A matching-adjusted indirect comparison of the CodeBreaK 200 and KRYSTAL-12 trials suggested that sotorasib had a more favorable safety profile than adagrasib, with lower odds of TRAEs.[13][14]
Experimental Protocols
CodeBreaK 100 (Sotorasib)
-
Study Design: A multicenter, single-arm, open-label Phase 1/2 trial.[15][16]
-
Patient Population: Patients with KRAS G12C-mutated locally advanced or metastatic solid tumors who had progressed on prior therapies.[15][17]
-
Intervention: Sotorasib administered orally at a dose of 960 mg once daily.[15]
-
Primary Endpoints:
-
Tumor Assessment: Tumor responses were assessed by blinded independent central review (BICR) according to RECIST v1.1.[17]
KRYSTAL-1 (Adagrasib)
-
Study Design: A multicohort, open-label Phase 1/2 study.[12][19]
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had been previously treated with platinum-based chemotherapy and anti-PD-1/L1 therapy.[12][19]
-
Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[20][21]
-
Primary Endpoints:
-
Tumor Assessment: Objective tumor response was assessed per RECIST v1.1 by blinded independent central review (BICR).[12]
Signaling Pathways and Mechanism of Action
The KRAS protein is a key component of the RAS/MAPK signaling cascade, which regulates cellular growth and proliferation.[12][22] The G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell signaling and tumorigenesis.[22][23][24]
Sotorasib and adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine residue of the KRAS G12C protein, trapping it in its inactive, GDP-bound state.[12][22] This blockade prevents downstream signaling through two primary pathways:
-
RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[25]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and growth.[25]
By inhibiting these pathways, sotorasib and adagrasib effectively halt the oncogenic signals driving tumor growth.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ilcn.org [ilcn.org]
- 3. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 4. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 5. targetedonc.com [targetedonc.com]
- 6. CodeBreak 200: Sotorasib Has Not Broken the KRASG12C Enigma Code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRYSTAL-12: Adagrasib Significantly Improved PFS, Response in Certain Form of NSCLC [lungcancerstoday.com]
- 8. news.bms.com [news.bms.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ilcn.org [ilcn.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. lumakrashcp.com [lumakrashcp.com]
- 17. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 19. researchgate.net [researchgate.net]
- 20. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. findkrasg12c.com [findkrasg12c.com]
- 25. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Alliance: KRAS G12C Inhibitors and Immunotherapy in the Fight Against Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The advent of KRAS G12C inhibitors has marked a significant breakthrough in targeting what was once considered an "undruggable" oncogene. However, as with many targeted therapies, the challenge of acquired resistance and the desire for more durable responses have led researchers to explore combination strategies. One of the most promising of these is the synergy observed between KRAS G12C inhibitors and immunotherapy, particularly immune checkpoint inhibitors (ICIs). This guide provides a comprehensive comparison of the performance of this combination approach with alternative monotherapies, supported by experimental data from preclinical and clinical studies.
The Rationale for Combination: Remodeling the Tumor Microenvironment
Preclinical evidence strongly suggests that the synergistic effects of combining KRAS G12C inhibitors with immunotherapy stem from the ability of the targeted therapy to favorably remodel the tumor microenvironment (TME). KRAS G12C mutations are associated with an immunosuppressive TME, characterized by reduced T-cell infiltration and increased presence of myeloid-derived suppressor cells (MDSCs).[1][2] KRAS G12C inhibitors have been shown to reverse this immunosuppression by:
-
Increasing T-cell Infiltration: By inhibiting the KRAS G12C oncoprotein, these drugs can lead to an increase in the infiltration of cytotoxic CD8+ T cells into the tumor.[1][3]
-
Enhancing Antigen Presentation: KRAS G12C inhibitors can upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, making them more visible to the immune system.[1]
-
Reducing Immunosuppressive Cells: Studies have demonstrated a decrease in the number of MDSCs and an increase in M1-polarized macrophages, which have anti-tumor functions, following treatment with a KRAS G12C inhibitor.[1]
This shift from an immunologically "cold" to a "hot" TME creates a more favorable environment for the activity of immune checkpoint inhibitors, which work by releasing the brakes on the immune system.
Preclinical Evidence: A Foundation for Synergy
Murine Syngeneic Models
A cornerstone of the preclinical evidence for this combination therapy comes from studies using the CT26 colorectal cancer cell line engineered to express the KRAS G12C mutation, implanted in immunocompetent mice.
Key Findings from a CT26 KRAS G12C Model Study:
| Treatment Group | Tumor Growth Inhibition | Complete Responses | Development of Antitumor Immunity (Tumor Rechallenge) |
| Vehicle Control | - | 0/10 | N/A |
| Anti-PD-1 Monotherapy | Minimal | 0/10 | N/A |
| MRTX849 (Adagrasib) Monotherapy | Significant | 1/10 | No tumor regrowth in the mouse with a complete response |
| MRTX849 + Anti-PD-1 | Marked and Durable Regression | 6/10 | No tumor regrowth in all 6 mice with complete responses |
Data adapted from a preclinical study investigating the combination of MRTX849 and an anti-PD-1 antibody in a CT26 KRAS G12C mouse model.[1]
Patient-Derived Xenograft (PDX) and Genetically Engineered Mouse Models (GEMMs)
Further preclinical validation has been demonstrated in more clinically relevant models:
-
PDX Models: In humanized PDX models of non-small cell lung cancer (NSCLC) with a KRAS G12C mutation, the combination of the KRAS G12C inhibitor AMG510 (sotorasib) and the anti-PD-1 antibody nivolumab resulted in significant anti-tumor activity.[4]
-
GEMMs: In a genetically engineered mouse model of KRAS G12C-driven lung cancer, the combination of a KRAS G12C inhibitor with an anti-PD-1 antibody led to increased progression-free survival compared to either single agent alone.[3]
Clinical Evidence: Translating Preclinical Promise to the Clinic
The encouraging preclinical data has led to the initiation of several clinical trials evaluating the combination of KRAS G12C inhibitors with immunotherapy in patients with advanced solid tumors.
Sotorasib (AMG 510) in Combination with Immunotherapy
The Phase 1b CodeBreaK 100/101 study investigated sotorasib in combination with the anti-PD-1/PD-L1 inhibitors pembrolizumab or atezolizumab in patients with KRAS G12C-mutated NSCLC.
CodeBreaK 100/101 Efficacy Data (All Cohorts, n=58) [5]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 29% |
| Disease Control Rate (DCR) | 83% |
| Median Duration of Response (mDoR) | 17.9 months |
| Median Overall Survival (mOS) | 15.7 months |
Notably, the study found that a "lead-in" strategy, where sotorasib is administered alone before the addition of the checkpoint inhibitor, was associated with a lower rate of grade 3-4 treatment-related adverse events, particularly liver enzyme elevations, compared to concurrent administration.[1]
Adagrasib (MRTX849) in Combination with Immunotherapy
The Phase 2 KRYSTAL-7 trial evaluated adagrasib in combination with pembrolizumab in treatment-naive patients with advanced NSCLC.
KRYSTAL-7 Efficacy Data (All Patients, n=149) [6]
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 44.3% |
| Median Duration of Response (mDoR) | 26.3 months |
| Median Progression-Free Survival (mPFS) | 11.0 months |
| Median Overall Survival (mOS) | 18.3 months |
The combination of adagrasib and pembrolizumab demonstrated promising clinical activity, with a manageable safety profile.[6]
Indirect Comparison of Sotorasib and Adagrasib Combination Therapies
While no head-to-head trials have directly compared sotorasib and adagrasib in combination with immunotherapy, a matching-adjusted indirect comparison of the CodeBreaK 200 (sotorasib monotherapy) and KRYSTAL-12 (adagrasib monotherapy) trials suggested comparable efficacy in terms of progression-free survival and objective response rate for the monotherapies.[7] Further research is needed to determine if one combination regimen offers superior efficacy or safety over the other.
Experimental Protocols
Preclinical Murine Syngeneic Tumor Model
Cell Line: CT26 murine colorectal carcinoma cells were genetically engineered using CRISPR/Cas9 to express the KRAS G12C mutation.[3]
Animal Model: BALB/c mice (immunocompetent) were used for tumor implantation.[3]
Tumor Implantation: 1 x 10^6 CT26 KRAS G12C cells were injected subcutaneously into the flank of the mice.[8]
Treatment Regimen:
-
KRAS G12C Inhibitor (MRTX849): Administered orally, daily at a dose of 100 mg/kg.[8]
-
Anti-PD-1 Antibody: Administered intraperitoneally every 3 days for a total of three doses at 10 mg/kg.[8]
-
Combination Therapy: Both agents were administered as described above.
Tumor Measurement: Tumor volume was measured regularly using calipers.
Immune Cell Analysis: Tumors were harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify various immune cell populations, including CD4+ and CD8+ T cells, macrophages, and myeloid-derived suppressor cells.[3]
Visualizing the Synergy
Signaling Pathway of KRAS G12C and Immunotherapy Synergy
Caption: KRAS G12C inhibitor and immunotherapy synergy pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for combination therapy evaluation.
Logical Relationship of Synergistic Mechanism
Caption: Logical flow of KRAS G12C inhibitor and ICI synergy.
Conclusion
The combination of KRAS G12C inhibitors and immunotherapy represents a powerful and rational strategy to enhance anti-tumor responses and overcome resistance. Preclinical studies have robustly demonstrated the ability of KRAS G12C inhibitors to create a more immunologically active tumor microenvironment, thereby sensitizing tumors to the effects of immune checkpoint blockade. Early clinical data is encouraging, showing promising efficacy with manageable safety profiles, particularly when a lead-in dosing strategy is employed. As our understanding of the intricate interplay between oncogenic signaling and the immune system deepens, this synergistic approach holds the potential to significantly improve outcomes for patients with KRAS G12C-mutated cancers. Further clinical investigation, including head-to-head comparisons of different combination regimens, will be crucial in defining the optimal therapeutic strategies for this patient population.
References
- 1. An immunogenic model of KRAS-mutant lung cancer enables evaluation of targeted therapy and immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibitor to KRASG12C induces tumor-specific immunity and synergizes with oncolytic virus for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
Combination Therapy of KRAS G12C Inhibitors with MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of KRAS G12C inhibitors has marked a significant milestone in targeted cancer therapy. However, innate and acquired resistance mechanisms often limit their long-term efficacy. One prominent resistance mechanism involves the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. This has led to the rational combination of KRAS G12C inhibitors with MEK inhibitors to achieve a more profound and durable anti-tumor response. This guide provides a comparative overview of this combination therapy, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Rationale for Combination Therapy
The KRAS protein is a key upstream regulator of the MAPK signaling cascade (RAS-RAF-MEK-ERK). Mutations in KRAS, such as G12C, lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. While KRAS G12C inhibitors effectively block the mutant protein, cancer cells can adapt by reactivating downstream components of the MAPK pathway, particularly MEK and ERK, thus bypassing the upstream inhibition. By simultaneously targeting both KRAS G12C and MEK, this combination therapy aims to induce a vertical blockade of the MAPK pathway, mitigating resistance and enhancing anti-tumor activity. Preclinical studies have demonstrated that this dual inhibition can lead to synergistic cytotoxicity in KRAS G12C-mutant cancer cell lines.[1][2]
Preclinical Performance Data
In vitro and in vivo preclinical studies have provided a strong foundation for the clinical investigation of combining KRAS G12C and MEK inhibitors.
In Vitro Synergistic Effects
The combination of KRAS G12C inhibitors, such as sotorasib and adagrasib, with MEK inhibitors like trametinib, has shown synergistic effects in various KRAS G12C-mutated cancer cell lines. This is often demonstrated by a significant reduction in cell viability and an enhanced inhibition of key signaling proteins compared to either single agent alone.
Table 1: In Vitro Efficacy of KRAS G12C and MEK Inhibitor Combination
| Cell Line | Cancer Type | KRAS G12C Inhibitor | MEK Inhibitor | IC50 (Single Agent) | Combination Effect | Reference |
| SW837 | Colorectal Cancer | Sotorasib | Trametinib | Sotorasib: Not specified; Trametinib: Not specified | Synergistic cytotoxicity and enhanced inhibition of MAPK/ERK/AKT signaling pathway | [1] |
| SW1463 | Colorectal Cancer | Sotorasib | Trametinib | Sotorasib: Not specified; Trametinib: Not specified | Synergistic cytotoxicity and enhanced inhibition of MAPK/ERK/AKT signaling pathway | [1] |
| NCI-H358 | NSCLC | Sotorasib | Not specified | ~0.006 µM | Not specified | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib | Not specified | ~0.009 µM | Not specified | [3] |
| Multiple KRAS G12C-mutant cell lines | Various | Adagrasib | Not specified | 10 - 973 nM (2D) | Not specified | [4][5] |
Note: Specific IC50 values for combination therapies are not consistently reported in the reviewed literature, but synergistic effects were consistently observed.
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models have further validated the enhanced anti-tumor activity of the combination therapy. The combination of a KRAS G12C inhibitor and a MEK inhibitor has been shown to lead to greater tumor growth inhibition and, in some cases, tumor regression compared to monotherapy.
Table 2: In Vivo Efficacy of KRAS G12C and MEK Inhibitor Combination in Xenograft Models
| Xenograft Model | KRAS G12C Inhibitor | MEK Inhibitor | Combination Effect | Reference |
| SW837 (CRC) | Adagrasib | BI-3406 (SOS1 inhibitor, downstream of MEK) | Enhanced tumor growth inhibition (TGI) of 119% and deeper tumor regressions compared to adagrasib alone (TGI of 108%). | [6] |
| H23 (NSCLC) | Sotorasib (30 mg/kg) | Crizotinib (50 mg/kg, MET inhibitor) | The combination of sotorasib and crizotinib showed significant tumor growth inhibition. | [7] |
Note: While the provided search results focus more on the clinical aspects, they allude to strong preclinical in vivo data supporting the combination. Specific TGI percentages for KRAS G12C and MEK inhibitor combinations were not detailed in the provided abstracts.
Clinical Performance Data
The preclinical rationale and data have translated into clinical investigations, most notably the CodeBreaK 101 phase 1b study evaluating sotorasib in combination with trametinib.
Table 3: Clinical Efficacy of Sotorasib and Trametinib Combination (CodeBreaK 101 Study)
| Tumor Type | Prior KRAS G12C Inhibitor Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Colorectal Cancer (CRC) | No | 9% | 82% | [8] |
| Colorectal Cancer (CRC) | Yes | 14% | 86% | [8][9] |
| Non-Small Cell Lung Cancer (NSCLC) | Yes | 0% | 67% | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | No | 20% | 87% | [10] |
The combination of sotorasib and trametinib was found to be safe and tolerable, with the most common treatment-related adverse events being diarrhea, rash, and nausea.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the combination therapy's rationale and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Combenefit: an interactive platform for the analysis and visualization of drug combinations. [repository.cam.ac.uk]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KRas G12C Inhibitor 1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the proper handling and disposal of potent compounds like KRas G12C inhibitors are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of KRas G12C inhibitor 1, aligning with standard laboratory practices for hazardous chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Based on the Safety Data Sheet (SDS) for a comparable compound, K-Ras(G12C) Inhibitor 12, this substance is classified as hazardous.[1]
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical safety goggles with side-shields.
-
Compatible chemical-resistant gloves.
-
A laboratory coat or other protective clothing.
-
Use of a fume hood to avoid inhalation of any dust or aerosols.
II. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, general laboratory waste guidelines provide a framework for accumulation.
| Waste Category | Maximum Accumulation Volume (Satellite Accumulation Area) |
| Hazardous Waste (General) | 55 gallons |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |
Note: It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as these limits may vary.
III. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, treated cell culture media, contaminated gloves, and pipette tips, must be considered hazardous waste.
-
Segregate the waste based on its physical state (solid or liquid).
2. Solid Waste Disposal:
-
Contaminated Labware: Items such as gloves, absorbent paper, and plasticware should be double-bagged in clear plastic bags.[4][5] Each bag must be sealed and labeled as hazardous waste.[4]
-
Unused Solid Compound: The original container with the unused solid compound should be securely closed and labeled as hazardous waste.[4][5]
3. Liquid Waste Disposal:
-
Solutions: Collect all liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible with the solvents used.[4][5] For example, do not store acidic or basic solutions in metal containers.[4][5]
-
Container Filling: Fill the waste container to no more than 90% of its capacity to allow for expansion and prevent spills.[4]
-
Labeling: Clearly label the liquid waste container with a hazardous waste tag as soon as the first drop of waste is added.[6] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume.
-
The solvent composition.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store all hazardous waste containers in a designated and properly labeled Satellite Accumulation Area within the laboratory.[1][2]
-
The SAA should be located at or near the point of waste generation.
-
Ensure that incompatible waste streams are segregated. For instance, store acids and bases separately.[1]
-
All waste containers must be kept securely capped except when adding waste.[1][6]
5. Waste Pickup and Disposal:
-
Once a waste container is full or has been in the SAA for the maximum allowed time (consult your institutional policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]
-
Do not transport hazardous waste outside of your laboratory.[6]
IV. Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the procedural flow, the following diagrams illustrate the disposal workflow and a simplified representation of the KRas signaling pathway.
Caption: A flowchart illustrating the proper disposal workflow for this compound waste.
Caption: A simplified diagram of the KRas signaling pathway and the mechanism of action for a G12C inhibitor.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling KRas G12C inhibitor 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KRas G12C inhibitor 1. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact. |
| Eye/Face Protection | Safety goggles with side-shields | To protect eyes from splashes. |
| Skin and Body Protection | Appropriate protective clothing, lab coat, and closed-toe shoes | To prevent skin contamination from splashes or spills. |
| Respiratory Protection | Use an appropriate respirator if ventilation is inadequate | To avoid inhalation of dust or aerosols. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid contact with eyes, skin, and clothing[2].
-
Do not breathe dust, fume, gas, mist, vapors, or spray[1].
-
Ensure adequate ventilation, such as in a laboratory fume hood[2].
-
Wash hands thoroughly after handling.
Storage:
-
Store in a dry and well-ventilated place[2].
-
Keep the container tightly closed and upright[2].
-
Recommended storage temperature is -20°C[3].
Operational and Disposal Plan
A systematic approach to the use and disposal of this compound is essential for safety and environmental protection.
Operational Workflow:
Caption: This diagram outlines the procedural flow for safely handling this compound.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the undiluted product or large quantities to reach groundwater, water courses, or sewage systems[1].
First Aid Measures
In case of exposure, immediate action is necessary.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the particular KRas G12C inhibitor you are using for complete and detailed guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
